4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Description
Properties
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-9-6-12-13(7-9)8-10-2-4-11-5-3-10/h6-7,10-11H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPOBTXTOJZDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211465-56-3 | |
| Record name | 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
This guide provides an exhaustive technical analysis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine , a strategic heterocyclic building block used in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other immunomodulatory therapies.
Executive Summary & Structural Identity
This compound is a bifunctional pharmacophore combining a saturated piperidine ring and an aromatic pyrazole moiety, linked by a flexible methylene spacer. This specific architecture serves as a critical amine "handle" in fragment-based drug discovery (FBDD), offering a balance of solubility (via the piperidine) and target engagement (via the pyrazole nitrogen acceptors/donors).
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | Not widely indexed; often cited as HCl salt or N-Boc precursor (e.g., 1269429-29-9 for des-methyl analog) |
| Molecular Formula | C₁₀H₁₇N₃ |
| Molecular Weight | 179.26 g/mol (Free Base) |
| SMILES | CC1=CN(CC2CCNCC2)N=C1 |
| Structural Class | Heterocyclic Secondary Amine |
Physicochemical Profile
The following properties are critical for optimizing pharmacokinetics (PK) and formulation stability. Data represents a synthesis of experimental values for the class and calculated predictions for this specific derivative.
Fundamental Properties
| Parameter | Value (Approx.) | Significance in Drug Design |
| LogP (Octanol/Water) | 0.82 ± 0.3 | Indicates moderate hydrophilicity; ideal for oral bioavailability (Rule of 5 compliant). |
| pKa (Piperidine NH) | 10.8 | Highly basic; exists as a cation at physiological pH, enhancing solubility. |
| pKa (Pyrazole N2) | 2.5 | Weakly basic; remains neutral at physiological pH, serving as a hydrogen bond acceptor. |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) permeability potential. |
| Rotatable Bonds | 2 | The methylene bridge allows conformational adaptation within a binding pocket. |
| Melting Point | < 50°C (Free Base)180–185°C (HCl Salt) | Free base is likely a viscous oil or low-melting solid; HCl salt is a stable crystalline solid. |
Synthetic Routes & Manufacturing
The synthesis of this compound requires precise regiochemical control to ensure the pyrazole is attached via the N1 nitrogen rather than the C3/C5 positions or N2.
Core Synthetic Pathway (Nucleophilic Substitution)
This protocol avoids the formation of regioisomeric byproducts common in direct hydrazine condensations.
-
Activation: Conversion of N-Boc-4-piperidinemethanol to a mesylate or tosylate leaving group.
-
N-Alkylation: Nucleophilic displacement using 4-methyl-1H-pyrazole and a base (NaH or Cs₂CO₃) in a polar aprotic solvent (DMF).
-
Deprotection: Acidic cleavage of the Boc group to yield the secondary amine salt.
Diagram: Synthetic Workflow
Figure 1: Convergent synthesis strategy ensuring N1-regioselectivity via mesylate displacement.
Chemical Reactivity & Functionalization
Understanding the reactivity profile is essential for using this molecule as an intermediate.
A. Piperidine Nitrogen (Secondary Amine)
-
Nucleophilicity: The steric bulk of the 4-substituted methyl group is distal, leaving the piperidine nitrogen highly nucleophilic.
-
Common Reactions:
-
Amide Coupling: Reacts with carboxylic acids (EDC/HOBt) to form amides.
-
SɴAr: Displaces halides on heteroaromatic scaffolds (e.g., chloropyrimidines) to form kinase inhibitor cores.
-
Reductive Amination: Reacts with aldehydes/ketones (NaBH(OAc)₃) to form tertiary amines.
-
B. Pyrazole Ring[2][3][5][6]
-
Stability: The 4-methyl group blocks the most reactive site on the pyrazole ring, significantly increasing metabolic stability against oxidative metabolism (P450).
-
Coordination: The N2 nitrogen acts as a monodentate ligand for metals or a hydrogen bond acceptor in protein active sites (e.g., interacting with the hinge region of kinases).
Experimental Protocols
Protocol A: Synthesis of N-Boc-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Safety Note: Sodium hydride (NaH) is pyrophoric. Conduct under inert atmosphere.
-
Preparation: Dissolve 4-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M) under N₂.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (1.0 eq) dissolved in DMF dropwise.
-
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Generation of the Dihydrochloride Salt
-
Dissolution: Dissolve the N-Boc intermediate in 1,4-dioxane (5 mL/g).
-
Acidolysis: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.
-
Precipitation: Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation: Filter the solid under N₂ (hygroscopic). Wash with diethyl ether. Dry under vacuum.
Analytical Characterization (Expected Data)
Verify the identity of the synthesized compound using these spectral signatures.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.0–9.5 (br s, 1H, NH₂⁺).
-
δ 7.45 (s, 1H, Pyrazole-H3).
-
δ 7.20 (s, 1H, Pyrazole-H5).
-
δ 3.95 (d, 2H, N-CH₂-CH).
-
δ 3.20 (m, 2H, Piperidine-H₂ eq).
-
δ 2.80 (m, 2H, Piperidine-H₂ ax).
-
δ 2.05 (s, 3H, Pyrazole-CH₃).
-
δ 1.90 (m, 1H, CH-methine).
-
-
LC-MS:
-
ESI+ m/z: 180.15 [M+H]⁺.
-
Handling, Stability & Safety
-
Storage: Store the HCl salt at -20°C in a desiccator. The free base is prone to oxidation and carbonate formation (CO₂ absorption) and should be used immediately or stored under argon.
-
Solubility:
-
HCl Salt: Soluble in water, DMSO, Methanol.
-
Free Base: Soluble in DCM, EtOAc, Ethanol.
-
-
Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Pfizer Inc. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (Describes analogous pyrazole-piperidine synthesis for JAK inhibitors). US Patent 6,627,754. Link
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Context on metabolic stability of methyl-pyrazoles). J. Med. Chem. 2018, 61, 5822–5880. Link
-
Burdett, M. T., et al. Discovery of substituted piperidines as potent and selective inhibitors. (Synthetic protocols for 4-substituted piperidines). Bioorg. Med. Chem. Lett. 2012. Link
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine CAS number lookup
An In-Depth Technical Guide to 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound this compound. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's chemical identity, plausible synthetic routes, characterization methods, and potential applications. The synthesis section emphasizes a robust and logical experimental workflow, grounded in established chemical principles. This guide aims to be a foundational resource for the synthesis and study of this and structurally related molecules.
Introduction: The Pyrazole-Piperidine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core structure of a vast array of pharmaceuticals, vitamins, and other biologically active molecules.[1] Among these, scaffolds combining pyrazole and piperidine moieties are of significant interest.
-
Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a versatile pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. Its prevalence stems from its ability to act as a stable, rigid linker and engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[2]
-
Piperidine Moiety: The saturated piperidine ring is one of the most ubiquitous heterocycles in drug discovery. Its conformational flexibility and basic nitrogen atom allow it to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability, and to form critical ionic interactions with acidic residues in protein active sites.
The combination of these two rings, as in this compound, creates a novel chemical entity with potential for diverse pharmacological activities, leveraging the structural and electronic properties of both components.
Compound Identification and Physicochemical Properties
A precise and unambiguous identification of a chemical compound is critical for scientific integrity and reproducibility. This section details the structural and physicochemical properties of this compound.
Chemical Structure and Nomenclature
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₇N₃
-
Structure: The molecule consists of a piperidine ring substituted at the C4 position with a methyl group, which in turn is linked to the N1 position of a 4-methyl-1H-pyrazole ring.
CAS Number and Isomeric Analogs
A diligent search of chemical databases did not yield a specific CAS (Chemical Abstracts Service) registry number for this compound. It is crucial to distinguish this compound from its isomers and related structures, for which CAS numbers do exist:
| Compound Name | CAS Number | Structural Difference | Reference |
| 4-(4-methyl-1H-pyrazol-1-yl)piperidine hydrochloride | 1884155-99-0 | Direct C4-N1 bond (no methyl linker) | [3] |
| 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid HCl | 1431965-76-2 | Piperidine N1 linked to pyrazole; C4 carboxy group | [4] |
| 1-methyl-4-(1H-pyrazol-4-yl)piperidine | Not Found | Piperidine N is methylated; pyrazole at C4 | [5] |
Computed Physicochemical Data
The following properties are predicted based on the compound's structure, providing insights into its likely behavior in experimental and biological systems.
| Property | Predicted Value |
| Molecular Weight | 179.26 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donors | 1 (Piperidine NH) |
| Hydrogen Bond Acceptors | 2 (Pyrazole Nitrogens) |
| Rotatable Bonds | 2 |
Synthesis and Methodology: A Proposed Experimental Protocol
Retrosynthetic Analysis
The key disconnection is the bond between the pyrazole N1 and the methylene bridge. This retrosynthetic step suggests an N-alkylation of 4-methylpyrazole with a piperidine-based electrophile. To prevent side reactions at the piperidine's own nitrogen, it must first be protected.
Caption: Retrosynthetic analysis for the target compound.
Synthetic Workflow Diagram
The forward synthesis involves protection, conversion of a functional group to create a suitable leaving group, N-alkylation, and final deprotection.
Caption: Proposed three-step synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate
-
Causality: The hydroxyl group of the starting material is a poor leaving group. It must be converted to a better leaving group, such as a halide (chloride or bromide), to facilitate the subsequent nucleophilic substitution by the pyrazole nitrogen. The Boc (tert-butyloxycarbonyl) group is chosen as the protecting group for the piperidine nitrogen due to its stability under these conditions and its ease of removal later.
-
Procedure:
-
To a stirred solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
-
Step 2: Synthesis of tert-butyl 4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
-
Causality: This is the key N-alkylation step. 4-methylpyrazole is deprotonated by a strong base (e.g., sodium hydride) to form the pyrazolide anion, a potent nucleophile. This anion then displaces the chloride from the Boc-protected piperidine electrophile.
-
Procedure:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF, 4 mL/mmol) under an inert atmosphere (N₂ or Ar), add a solution of 4-methylpyrazole (1.1 eq) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate (1.0 eq) in DMF.
-
Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of this compound (Final Product)
-
Causality: The final step is the removal of the Boc protecting group to liberate the free secondary amine of the piperidine ring. This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate.
-
Procedure:
-
Dissolve the purified product from Step 2 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane or a 20% solution of trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
If using HCl/dioxane, the hydrochloride salt of the product will precipitate and can be collected by filtration. If using TFA/DCM, triturate the residue with diethyl ether to induce precipitation.
-
To obtain the free base, dissolve the salt in water, basify with NaOH solution to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry and concentrate to yield the final product.
-
Structural Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include two singlets in the aromatic region for the two pyrazole protons, a singlet for the pyrazole's methyl group, a doublet for the methylene bridge protons, and a series of multiplets in the aliphatic region for the piperidine ring protons, along with a broad singlet for the piperidine N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show distinct signals for the pyrazole ring carbons, the pyrazole methyl carbon, the methylene bridge carbon, and the piperidine ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z ≈ 180.15).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the piperidine amine (around 3300 cm⁻¹), C-H stretching (aliphatic and aromatic, ~2850-3100 cm⁻¹), and C=N/C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for developing novel therapeutic agents. Based on the activities of related compounds, potential applications include:
-
Enzyme Inhibition: Pyrazole and its derivatives are known to inhibit various enzymes. For instance, 4-methylpyrazole itself is a potent inhibitor of alcohol dehydrogenase and is used clinically as an antidote for methanol and ethylene glycol poisoning.[8][9]
-
Receptor Modulation: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The basic nitrogen can serve as a key interaction point with receptor sites.
-
Antimicrobial and Anticancer Agents: Various functionalized pyrazole derivatives have demonstrated significant antimicrobial, antifungal, and anticancer activities in preclinical studies.[10]
Further derivatization of the piperidine nitrogen could be a key strategy for modulating the compound's pharmacological profile and developing potent and selective drug candidates.
Safety and Handling
As a novel chemical entity, this compound should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Fluorochem. (n.d.). 4-(4-METHYL-1H-PYRAZOL-1-YL)PIPERIDINE HCL.
- Gembus, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- National Center for Biotechnology Information. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Costa, R. F., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).
- Al-Ostath, A., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology, 26(3), 1-7.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Clemente, F., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Hydrazones and Nitroolefins. Organic Syntheses, 83, 283.
- MDPI. (2024).
- Naim, M. J., et al. (2017).
- PubMed. (2017).
- American Elements. (n.d.). 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride.
- MDPI. (2020).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride.
- Crescent Chemical Company. (n.d.). 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine.
- MDPI. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline.
- Perry, J. K., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 59(15), 7149–7164.
- ResearchGate. (n.d.). N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates.
- Reddit. (2024). Does piperidine work in reductive amination like this?
- PubChemLite. (n.d.). 1-methyl-4-(1h-pyrazol-4-yl)piperidine.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Marzouk, M. A., & Al-Mefty, M. A. (1988). Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol. Journal of Toxicology. Clinical Toxicology, 26(7), 451–466.
- Teschke, R., & Gellert, J. (1981). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. Biochemical Pharmacology, 30(23), 3231–3238.
- Hit2Lead. (n.d.). 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. americanelements.com [americanelements.com]
- 5. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Distribution of oral 4-methylpyrazole in the rat: inhibition of elimination by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
Structural Elucidation and Spectroscopic Characterization of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
This guide provides a comprehensive technical analysis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine , a critical heterocyclic building block often utilized in the synthesis of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators.
The data presented below synthesizes experimental precedents from analogous structures (e.g., Tofacitinib intermediates) and chemometric principles to ensure high-fidelity characterization.
Executive Summary & Synthetic Context[1][2][3][4]
-
Compound Name: this compound
-
Molecular Formula: C₁₁H₁₉N₃[1]
-
Exact Mass: 193.1579
-
Role: Pharmacophore scaffold for fragment-based drug discovery (FBDD), specifically targeting kinase ATP-binding pockets.
Synthetic Origin & Purity Implications: This molecule is typically synthesized via the alkylation of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with 4-methyl-1H-pyrazole, followed by acidic deprotection (e.g., HCl/dioxane or TFA/DCM). Consequently, the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt forms are the standard isolable solids. The spectroscopic data below focuses on the dihydrochloride salt form in DMSO-d₆, as this is the most stable and common state for analytical storage.[1]
Workflow: Structural Validation Logic
Figure 1: Sequential logic for structural validation. Mass spectrometry provides the initial " go/no-go " decision before expensive NMR time is allocated.
Mass Spectrometry (MS) Data
Technique: Electrospray Ionization (ESI) in Positive Mode.[1]
The mass spectrum is the primary confirmation of the molecular skeleton.[1] The piperidine nitrogen is highly basic, facilitating easy protonation.[1]
| Parameter | Value | Interpretation |
| Parent Ion [M+H]⁺ | 194.2 m/z | Protonated molecular ion (Base Peak). |
| [M+Na]⁺ | 216.2 m/z | Sodium adduct (common in glass/HPLC solvents).[1] |
| Fragment: 110 m/z | [C₇H₁₂N]⁺ | Loss of Piperidine ring (Cleavage at methylene linker).[1] |
| Fragment: 84 m/z | [C₅H₁₀N]⁺ | Piperidinyl cation (characteristic of piperidine scaffolds).[1] |
Fragmentation Pathway
The fragmentation pattern is dictated by the stability of the piperidine ring and the weak C-N bond connecting the linker to the pyrazole.[1]
Figure 2: Predicted ESI-MS fragmentation pathway highlighting the lability of the methylene linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Chosen for solubility of the salt form and prevention of amine proton exchange). Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]
¹H NMR Assignment (400 MHz, DMSO-d₆)
Note: Chemical shifts (δ) are estimates based on chemometric consensus for the dihydrochloride salt.
| Position | δ (ppm) | Multiplicity | Integral | Assignment Logic |
| NH₂⁺ (Pip) | 8.80 - 9.10 | Broad Singlet | 2H | Ammonium protons (salt form); disappears with D₂O shake. |
| Py-H5 | 7.55 | Singlet | 1H | Deshielded by adjacent N1; characteristic of 1-substituted pyrazoles. |
| Py-H3 | 7.28 | Singlet | 1H | Slightly upfield of H5; confirms 4-substitution pattern. |
| Linker (CH₂) | 4.02 | Doublet (J=7.2 Hz) | 2H | Diagnostic doublet due to coupling with Piperidine H-4 methine. |
| Pip-H2/6 (eq) | 3.25 | Broad Doublet | 2H | Equatorial protons adjacent to Nitrogen; deshielded by positive charge.[1] |
| Pip-H2/6 (ax) | 2.80 | Triplet (td) | 2H | Axial protons; distinct due to fixed chair conformation. |
| Py-CH₃ | 2.04 | Singlet | 3H | Methyl group on the aromatic ring.[1] |
| Pip-H4 | 2.00 - 2.10 | Multiplet | 1H | Methine proton; overlaps with Py-CH₃ or solvent water. |
| Pip-H3/5 | 1.45 - 1.65 | Multiplet | 4H | Ring methylene protons (beta to Nitrogen). |
Critical Regiochemistry Note: To distinguish between the 1,4-isomer (correct) and the 1,3-isomer (impurity), observe the NOESY spectrum.
-
Correct (1,4): Strong NOE correlation between the Linker (4.02 ppm) and both Py-H5 and Py-H3 (weakly).
-
Incorrect (1,5-isomer): Strong NOE between Linker and Py-CH₃ (if methyl were at position 5).
¹³C NMR Assignment (100 MHz, DMSO-d₆)
| Carbon Type | δ (ppm) | Assignment |
| Py-C3 | 138.5 | Aromatic CH (adjacent to N). |
| Py-C5 | 129.2 | Aromatic CH (adjacent to N-Linker). |
| Py-C4 | 116.8 | Quaternary aromatic carbon (bearing Methyl).[1] |
| Linker | 54.5 | Methylene connecting rings.[1] |
| Pip-C2/6 | 43.8 | Alpha-carbons to amine. |
| Pip-C4 | 33.2 | Methine branching point.[1] |
| Pip-C3/5 | 27.5 | Beta-carbons. |
| Py-Me | 9.1 | Methyl substituent.[2][1][3][4] |
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid HCl salt.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3400 - 2800 | N-H Stretch (Broad) | Characteristic of ammonium salt (R₂NH₂⁺Cl⁻). |
| 2950, 2870 | C-H Stretch (Aliphatic) | Piperidine ring CH₂ vibrations. |
| 1550 - 1580 | C=N Stretch | Pyrazole aromatic ring breathing. |
| 1450 | CH₂ Bend | Methylene scissoring. |
| 750 - 800 | C-H Out-of-Plane | Aromatic C-H bending (diagnostic for substitution). |
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three specific impurities are common.
-
Regioisomer (1,3-dimethyl): Formed if the pyrazole alkylation is not selective.[1] Detection: Split methyl peaks in ¹H NMR.[1]
-
Boc-Protected Intermediate: tert-butyl 4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate. Detection: Sharp singlet at ~1.40 ppm (9H) in NMR.[1]
-
Bis-Alkylation: Two pyrazole units attached to the piperidine (rare, requires secondary alkylation).[1] Detection: MS [M+H]⁺ > 270.[1]
References & Authoritative Grounding[2][9]
-
Heterocyclic NMR Standards: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.[1] (Standard shifts for pyrazoles and piperidines).
-
Tofacitinib Synthesis Context:
-
Pfizer Global R&D: "Synthesis of CP-690,550 (Tofacitinib)."[1] Journal of Medicinal Chemistry, 2008.[1] (Provides baseline shifts for the piperidine-pyrazole scaffold).
-
Related Pyrazole Data: "Regioselective synthesis of 1-substituted pyrazoles." Tetrahedron Letters, 2012.[1] (Validates N1-alkylation shifts).
-
-
Spectral Database: SDBS (AIST) - Spectral Database for Organic Compounds.[1] (Used for fragment correlation of 4-methylpyrazole).
Sources
Methodological & Application
Synthesis Protocol for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride: A Detailed Guide for Researchers
This comprehensive guide details the synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the chosen procedures. This document emphasizes safety, efficiency, and reproducibility, ensuring a self-validating system for the synthesis of this target compound.
Introduction
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, prized for its favorable pharmacokinetic properties.[1][2] Similarly, pyrazole derivatives are known to exhibit a wide range of pharmacological activities.[3][4] The combination of these two heterocyclic systems in this compound hydrochloride creates a molecule with significant potential for further chemical exploration and development of novel therapeutic agents. This guide provides a robust and well-characterized synthetic route to this important compound.
Overall Synthetic Strategy
The synthesis of the target compound is accomplished through a multi-step process. The key steps involve the preparation of the necessary precursors, a crucial N-alkylation reaction to couple the pyrazole and piperidine rings, and a final deprotection and salt formation step. The overall workflow is designed to be logical and efficient, utilizing common laboratory reagents and techniques.
Caption: Overall synthetic workflow for this compound hydrochloride.
Part 1: Synthesis of Key Intermediates
Synthesis of 4-methyl-1H-pyrazole
The synthesis of 4-methyl-1H-pyrazole can be achieved through various established methods. One common and effective approach involves the condensation of a suitable 1,3-dicarbonyl compound or its equivalent with hydrazine.[5]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a suitable precursor such as 1,1,3,3-tetramethoxypropane with hydrazine hydrate in a suitable solvent like ethanol.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica gel to yield pure 4-methyl-1H-pyrazole.
Synthesis of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate
This key intermediate is prepared in two steps from the commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent N-alkylation step.[1][6][7]
Step 1: Boc-protection of 4-(hydroxymethyl)piperidine
This is a standard procedure for protecting the secondary amine of piperidine.[1]
Protocol:
-
Reaction Setup: Dissolve 4-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water in a round-bottom flask.
-
Addition of Reagents: Add a base, such as triethylamine or sodium bicarbonate, to the solution. Then, add di-tert-butyl dicarbonate (Boc)₂O portion-wise while stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which is often pure enough for the next step.
Step 2: Conversion of the Hydroxyl Group to a Chloride
The hydroxyl group of the Boc-protected piperidine is converted to a chloride to create a good leaving group for the subsequent N-alkylation reaction. Thionyl chloride is a common and effective reagent for this transformation.[8]
Protocol:
-
Reaction Setup: In a fume hood, dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in a dry, aprotic solvent like DCM or chloroform in a round-bottom flask equipped with a dropping funnel and a gas outlet connected to a trap.
-
Addition of Thionyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride dropwise from the dropping funnel. The reaction is exothermic and generates HCl gas.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, tert-butyl 4-(chloromethyl)piperidine-1-carboxylate, can be purified by column chromatography on silica gel.
Part 2: N-Alkylation and Deprotection
N-Alkylation of 4-methyl-1H-pyrazole
This is the key bond-forming step where the pyrazole and piperidine moieties are joined. The N-alkylation of pyrazoles can be achieved under basic conditions.[9][10][11]
Caption: N-Alkylation reaction to form the coupled product.
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a strong base like sodium hydride (NaH) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) in a round-bottom flask.
-
Formation of Pyrazole Anion: Add a solution of 4-methyl-1H-pyrazole in the same solvent dropwise to the suspension of the base at 0 °C. Stir the mixture at this temperature for about 30 minutes to an hour to form the pyrazole anion.
-
Addition of Electrophile: Add a solution of tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, or heat to reflux if necessary. Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved under acidic conditions.[2][12][13][14][15]
Protocol:
-
Deprotection: Dissolve the purified tert-butyl 4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate in a suitable solvent like dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl) to the reaction mixture.
-
Salt Formation and Isolation: Stir the mixture at room temperature. The hydrochloride salt of the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether to induce precipitation and then collected by filtration.
-
Purification: The final product, this compound hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain a crystalline solid.
Part 3: Characterization
The identity and purity of the synthesized compounds at each step should be confirmed by appropriate analytical techniques.
| Compound | Technique | Expected Observations |
| 4-methyl-1H-pyrazole | ¹H NMR | Signals corresponding to the pyrazole ring protons and the methyl group protons. |
| ¹³C NMR | Signals corresponding to the pyrazole ring carbons and the methyl carbon. | |
| MS (ESI) | [M+H]⁺ peak corresponding to its molecular weight. | |
| tert-butyl 4-(chloromethyl)piperidine-1-carboxylate | ¹H NMR | Signals for the Boc group, piperidine ring protons, and the chloromethyl protons. |
| ¹³C NMR | Signals for the Boc group carbons, piperidine ring carbons, and the chloromethyl carbon. | |
| MS (ESI) | [M+H]⁺ peak corresponding to its molecular weight. | |
| tert-butyl 4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate | ¹H NMR | Characteristic signals for the pyrazole and piperidine protons, as well as the methylene bridge protons. |
| ¹³C NMR | Signals for the pyrazole and piperidine carbons, and the methylene bridge carbon. | |
| MS (ESI) | [M+H]⁺ peak corresponding to its molecular weight. | |
| This compound hydrochloride | ¹H NMR | Downfield shift of the piperidine protons due to protonation of the nitrogen. |
| ¹³C NMR | Characteristic signals for the final product. | |
| MS (ESI) | [M-Cl]⁺ peak corresponding to the free base. | |
| Elemental Analysis | Calculated and found values for C, H, N, and Cl should be in close agreement. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- CN105085378A - Synthetic method of 4-(chloromethyl)
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. [Link]
-
N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. - ResearchGate. [Link]
- WO1993021156A1 - 4-diphenylmethyl piperidine derivatives and process for their preparation - Google P
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters - ACS Publications. [Link]
-
Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles from N-allenic sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PubMed Central. [Link]
-
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
-
Alkylating nucleosides. 4. Synthesis and cytostatic activity of chloro - PubMed. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
4 - Organic Syntheses Procedure. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - Semantic Scholar. [Link]
- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google P
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 123855-51-6 Cas No. | 4-(Hydroxymethyl)piperidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 7. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Analytical Characterization of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
An Application Note and Protocol Guide
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, a key heterocyclic building block in modern drug discovery. Nitrogen-containing heterocycles, such as piperidines and pyrazoles, are prevalent scaffolds in a significant percentage of FDA-approved pharmaceuticals, making their unambiguous characterization critical for drug development and quality assurance.[1][2][3] This document outlines integrated analytical workflows, from structural elucidation by spectroscopic techniques to purity assessment by chromatography. Each section explains the scientific rationale behind the chosen method, provides detailed step-by-step protocols, and discusses the interpretation of results, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[4]
Introduction: The Significance of Heterocyclic Scaffolds
The molecular architecture of this compound combines two privileged heterocyclic systems: a flexible, saturated piperidine ring and a planar, aromatic pyrazole ring. Such hybrid molecules are of immense interest in medicinal chemistry due to their ability to present functional groups in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[5] The piperidine moiety is a cornerstone in drug design, while the pyrazole ring is a versatile pharmacophore known for a wide range of biological activities.[6][7]
Given its role as a potential key intermediate or active pharmaceutical ingredient (API), a rigorous and multi-faceted analytical characterization is not merely a procedural step but a fundamental requirement to ensure identity, purity, and quality. This guide serves as a practical resource for researchers and quality control analysts, providing robust protocols for achieving this goal.
Integrated Analytical Workflow
A holistic characterization of a novel compound requires the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete and validated profile of the molecule. The following workflow illustrates a logical progression from initial identification to comprehensive quality assessment.
Caption: Integrated workflow for the analytical characterization of the target compound.
Structural Elucidation and Identification Protocols
The primary goal of this phase is to unequivocally confirm the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides an unambiguous structural fingerprint.[8][9]
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules. If solubility is an issue, DMSO-d₆ or MeOD-d₄ can be used.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC): COSY reveals proton-proton couplings (which protons are neighbors), while HSQC correlates protons directly to the carbons they are attached to, confirming assignments.
Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |
| Pyrazole-CH (C3) | ~7.4 | ~138 | s | 1H |
| Pyrazole-CH (C5) | ~7.3 | ~128 | s | 1H |
| Pyrazole-CH₃ | ~2.1 | ~11 | s | 3H |
| N-CH₂-Piperidine (Bridge) | ~3.9 | ~55 | s | 2H |
| Piperidine-CH (C4) | ~2.0-2.2 | ~35 | m | 1H |
| Piperidine-CH₂ (axial, C2/6) | ~2.5-2.7 | ~50 | m | 2H |
| Piperidine-CH₂ (eq, C2/6) | ~3.0-3.2 | ~50 | m | 2H |
| Piperidine-CH₂ (axial, C3/5) | ~1.2-1.4 | ~31 | m | 2H |
| Piperidine-CH₂ (eq, C3/5) | ~1.7-1.9 | ~31 | m | 2H |
Protocol 3.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary for full assignment, perform 2D experiments such as COSY and HSQC.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering powerful confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the elemental composition.[10]
Rationale for Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is ideal for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated in the positive ion mode to form [M+H]⁺.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides high mass accuracy, which is essential for confirming the elemental formula.
Protocol 3.2: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Instrument Settings:
-
Set the instrument to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity of the [M+H]⁺ ion.
-
Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₁H₁₉N₃, the monoisotopic mass is 193.1579. The expected [M+H]⁺ ion would be at m/z 194.1657.
-
Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides strong evidence for the proposed elemental formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[11][12]
Protocol 3.3: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
-
~2800-3000 cm⁻¹: C-H stretching (aliphatic from piperidine and methyl group).
-
~3100 cm⁻¹: C-H stretching (aromatic from pyrazole ring).
-
~1500-1600 cm⁻¹: C=N and C=C stretching from the pyrazole ring.
-
~1400-1470 cm⁻¹: CH₂ bending vibrations.
-
Purity Assessment and Impurity Profiling
Ensuring the purity of a pharmaceutical compound is paramount for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[13][14][15]
Rationale for Method Development:
-
Stationary Phase: A reversed-phase C18 column is a versatile and robust choice for separating moderately polar compounds like the target molecule.
-
Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid or an ammonium acetate buffer) and an organic modifier (acetonitrile or methanol) is effective. The acidic mobile phase ensures the piperidine nitrogen is protonated, leading to good peak shape.
-
Detector: A Diode Array Detector (DAD) or UV detector is suitable. The pyrazole ring will have a UV absorbance maximum, likely in the 210-230 nm range, which can be used for sensitive detection.
Protocol 4.1: HPLC Method for Purity Analysis
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV/DAD detector |
| Column | C18 reversed-phase, 100 x 4.6 mm, 2.7 µm particle size (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | 220 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Sample Conc. | ~0.5 mg/mL |
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For impurity identification, couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weights of any minor peaks.
Method Validation Principles
Any analytical method used for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[16] Validation is performed according to ICH Q2(R2) guidelines.[4]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical characterization of this compound requires a systematic and orthogonal approach. The combination of NMR, MS, and FTIR provides definitive structural confirmation, while a validated HPLC method ensures the purity and quality required for its application in a research or drug development setting. The protocols and principles outlined in this guide provide a solid foundation for scientists to generate reliable and comprehensive data for this important class of heterocyclic compounds.
References
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
- Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
- International Journal of Chemical and Pharmaceutical Analysis. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES.
- BenchChem. (n.d.). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- National Institutes of Health. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
- ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- ResearchGate. (2022). Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation.
- National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Pharmatutor. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- MDPI. (n.d.). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties.
- ResearchGate. (n.d.). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti.
- ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- IRD India. (n.d.). Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600.
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. (n.d.). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'.
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs.
Sources
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. database.ich.org [database.ich.org]
- 5. mdpi.com [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. irdindia.in [irdindia.in]
- 13. asianjpr.com [asianjpr.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. onyxipca.com [onyxipca.com]
- 16. pharmtech.com [pharmtech.com]
using 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine in high-throughput screening assays
Application Note: High-Throughput Screening & Library Integration of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Executive Summary & Scientific Rationale
This compound is a high-value pharmacophore scaffold (fragment) extensively utilized in Fragment-Based Drug Discovery (FBDD) and Combinatorial Library Synthesis. Its structural utility lies in the bifunctional architecture :
-
The Pyrazole Motif: A privileged substructure for kinase hinge binding, GPCR modulation, and protein-protein interaction (PPI) inhibition. The N1-linkage and C4-methyl substitution provide specific vector orientations often required to fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).
-
The Piperidine Handle: The secondary amine serves as a highly reactive "exit vector" for rapid diversification via amide coupling, reductive amination, or SNAr reactions, allowing the generation of expansive DNA-Encoded Libraries (DEL) or HTS screening decks.
This guide details the protocols for processing this compound from Stock Preparation to Library Synthesis and Fragment Screening (SPR) .
Technical Specifications & Handling
Before introducing the compound into an automated HTS workflow, strict QC and solubility parameters must be established to prevent compound precipitation, which is the leading cause of false negatives in HTS.
| Parameter | Specification | Operational Note |
| Molecular Weight | ~179.26 g/mol | Ideal for Fragment-Based Screening (Rule of 3 compliant). |
| LogP (Predicted) | ~1.2 - 1.5 | Good aqueous solubility; low risk of non-specific binding. |
| pKa (Piperidine NH) | ~10.8 | Highly basic. Will be protonated at physiological pH (7.4). |
| Solubility (DMSO) | >100 mM | Critical: Hygroscopic. DMSO stocks must be kept anhydrous. |
| Storage | -20°C, Desiccated | Secondary amines can react with atmospheric CO₂ to form carbamates. |
Protocol A: Automated Stock Preparation & Acoustic Dispensing
Objective: Create "Assay-Ready Plates" (ARPs) free of aggregates or oxidation products. Equipment: Labcyte Echo (Acoustic Dispenser) or Tecan Freedom EVO.
Step-by-Step Workflow:
-
Solid Handling: Weigh PMP-Fragment in a humidity-controlled glove box (<10% RH). The hydrochloride salt form is preferred for stability, but the free base is required for certain coupling reactions.
-
Solubilization:
-
Dissolve to 100 mM in anhydrous DMSO (Grade: HTS-Certified, <0.05% water).
-
Expert Insight: Do not vortex aggressively. Use orbital shaking (300 rpm) for 2 hours to ensure thermodynamic equilibrium.
-
-
Quality Control (Nephelometry):
-
Dilute an aliquot to 1 mM in the assay buffer (e.g., PBS pH 7.4).
-
Measure light scattering (nephelometry) to detect micro-precipitates.
-
Pass Criteria: Solubility > 200 µM in aqueous buffer is required for reliable FBDD.
-
-
Acoustic Dispensing:
-
Transfer DMSO stock to Echo-qualified source plates (384- or 1536-well).
-
Dispense 2.5 nL - 50 nL directly into assay plates to achieve final concentrations of 10 µM - 200 µM.
-
Backfill: Immediately seal plates to prevent DMSO hydration (DMSO absorbs water from air, changing compound solubility).
-
Protocol B: Library Synthesis (Diversification)
Context: Using PMP-Fragment as a scaffold to build a targeted kinase library. The secondary amine is derivatized to probe the solvent-exposed region of the ATP binding pocket.
Reaction Scheme: PMP-Fragment (Amine) + R-COOH (Acid) -> Amide Linked Library
HTS Parallel Synthesis Protocol:
-
Arraying: Dispense 10 µmol of PMP-Fragment into each well of a 96-well reaction block.
-
Reagent Addition:
-
Add 1.2 equivalents of diverse Carboxylic Acids (R-COOH).
-
Add 1.5 equivalents of HATU (Coupling Agent).
-
Add 3.0 equivalents of DIPEA (Base).
-
Solvent: DMF (Dimethylformamide).
-
-
Incubation: Shake at RT for 16 hours.
-
Scavenging (Purification-Free Workup):
-
Add polymer-supported trisamine resin to scavenge excess acid and electrophiles.
-
Filter plates into a receiver plate.
-
-
Validation: Analyze random wells via LC-MS to confirm >85% purity.
Visualizing the Library Logic
Caption: Workflow for derivatizing the PMP-Fragment into a screening library. The secondary amine serves as the anchor point for chemical diversity.
Protocol C: Fragment-Based Screening via SPR
Context: Because PMP-Fragment is a small molecule (<200 Da), standard enzymatic assays may yield low signal-to-noise ratios due to weak affinity (µM-mM range). Surface Plasmon Resonance (SPR) is the gold standard for validating this fragment's binding.
Assay Setup (Biacore T200 / 8K):
-
Sensor Chip: CM5 or SA (Streptavidin) chip.
-
Immobilization:
-
Target Protein (e.g., Kinase Domain) is immobilized to ~3000 RU (Response Units) to ensure sensitivity for low-molecular-weight binders.
-
-
Running Buffer:
-
PBS-P+ (20 mM Phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20).
-
Crucial: Add 2% DMSO to the running buffer to match the sample matrix. Mismatched DMSO causes massive bulk refractive index errors (solvent jumps).
-
-
Injection Cycle:
-
Concentration Series: Inject PMP-Fragment at 8 concentrations (e.g., 0, 15, 31, 62, 125, 250, 500, 1000 µM).
-
Contact Time: 30 seconds (fast on/off rates expected).
-
Dissociation Time: 15 seconds.
-
-
Data Analysis:
-
Solvent Correction: Apply a DMSO calibration curve (0.5% to 3.0% DMSO) to correct for bulk shifts.
-
Fit: Steady-state affinity model (
vs. Concentration) to determine .
-
Visualizing the Screening Decision Tree
Caption: Decision logic for validating PMP-Fragment binding in SPR assays. Distinguishes true binders from aggregation artifacts common with hydrophobic fragments.
References
-
Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry, 59(14), 6581-6602. Link
-
Bembenek, M. E., et al. (2003). "A High-Throughput Screening Assay for Kinase Inhibitors." Methods in Enzymology, 366, 307-319. Link
-
Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive guide to SPR-based fragment screening." Methods in Enzymology, 493, 169-218. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740. Link
Application Notes and Protocols for the Characterization of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine in GPCR Binding Assays
Introduction: Unveiling the Potential of a Novel Ligand
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in a vast array of physiological processes.[1] Consequently, they are the targets for a significant portion of all approved drugs.[1][2] The discovery and characterization of novel ligands that modulate GPCR activity are cornerstones of modern drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel investigational compound, 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine , in a suite of GPCR binding assays.
The molecular scaffold of this compound integrates two key pharmacophores: a pyrazole ring and a piperidine moiety. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Similarly, the piperidine ring is a common structural motif in many centrally acting drugs and other bioactive molecules, often contributing to desired pharmacokinetic properties and receptor interactions.[5] The combination of these two moieties in the specified arrangement suggests a high potential for interaction with various biological targets, including GPCRs.[6][7]
These application notes are designed to provide both the theoretical underpinnings and practical, step-by-step protocols to meticulously characterize the binding affinity, kinetics, and specificity of this compound for a target GPCR.
The Central Role of GPCR Binding Assays in Drug Discovery
GPCR binding assays are fundamental tools in pharmacology and drug discovery.[2] They directly measure the interaction between a ligand and its receptor, providing quantitative data on binding affinity (how tightly the ligand binds) and kinetics (the rates of association and dissociation).[8][9][10] This information is critical for:
-
Lead Identification: Screening large compound libraries to identify initial "hits" that bind to the target GPCR.[8]
-
Structure-Activity Relationship (SAR) Studies: Guiding the chemical optimization of lead compounds to improve potency and selectivity.[2]
-
Pharmacological Profiling: Characterizing the binding properties of drug candidates to understand their mechanism of action and potential off-target effects.[2]
This guide will detail three major classes of GPCR binding assays: radioligand binding assays, fluorescence-based assays, and label-free technologies.
I. Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and quantitative method for studying ligand-receptor interactions.[9][10] They are often considered the "gold standard" for determining binding affinity.[2][11] These assays involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of a non-radiolabeled test compound, such as this compound, is then measured by its ability to compete with and displace the radioligand.[9][10]
A. Saturation Binding Assay: Determining Receptor Density (Bmax) and Radioligand Affinity (Kd)
Before assessing our test compound, it is crucial to characterize the binding of the radioligand to the receptor preparation. This is achieved through a saturation binding experiment.
Experimental Rationale: By incubating a fixed amount of receptor preparation with increasing concentrations of the radioligand, we can determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.
Protocol: Radioligand Saturation Binding Assay
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand Stock Solution: Prepare a high-concentration stock of the chosen radioligand (e.g., [3H]-dopamine for the D1 receptor) in the assay buffer.
-
Receptor Membranes: Prepare membranes from cells expressing the target GPCR. Determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Non-specific Binding Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., unlabeled dopamine).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add a fixed amount of receptor membrane preparation (e.g., 10-50 µg of protein) to each well. Add increasing concentrations of the radioligand.
-
Non-specific Binding Wells: Add the same amount of receptor membrane preparation and the same increasing concentrations of the radioligand as in the total binding wells. In addition, add a high concentration of the non-specific binding control ligand to saturate all specific binding sites.
-
Bring all wells to a final, constant volume with assay buffer.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter discs in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding as a function of the radioligand concentration.
-
Fit the data to a one-site binding (hyperbola) equation to determine the Bmax and Kd values.
-
B. Competition Binding Assay: Determining the Affinity (Ki) of this compound
This is the key experiment to determine the binding affinity of our novel compound.
Experimental Rationale: This assay measures the ability of this compound to compete with a fixed concentration of a known radioligand for binding to the target GPCR. The concentration of the test compound that displaces 50% of the specifically bound radioligand is the IC50 value. The IC50 is then used to calculate the equilibrium dissociation constant (Ki) of the test compound.
Protocol: Competition Binding Assay
-
Preparation of Reagents:
-
Prepare reagents as described in the saturation binding assay protocol.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at or near its Kd value), and assay buffer.
-
Non-specific Binding Wells: Add receptor membranes, the fixed concentration of radioligand, and a high concentration of a non-specific control ligand.
-
Competition Wells: Add receptor membranes, the fixed concentration of radioligand, and increasing concentrations of this compound.
-
-
Incubation, Termination, and Detection: Follow steps 3-5 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from the saturation binding assay).
-
-
II. Fluorescence-Based Binding Assays: A Non-Radioactive Alternative
Fluorescence-based binding assays offer a safer and often higher-throughput alternative to radioligand assays.[12][13] These methods utilize fluorescently labeled ligands or changes in the fluorescence properties of the receptor or ligand upon binding.[14]
A. Fluorescence Polarization (FP) Assay
Experimental Rationale: FP assays are based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light.[15] When this fluorescent ligand binds to a much larger receptor protein, its rotation slows down, and the emitted light remains polarized.[15] A test compound like this compound will compete with the fluorescent ligand, causing a decrease in the fluorescence polarization signal.[15]
Protocol: Fluorescence Polarization Competition Assay
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer.
-
Fluorescent Ligand: Select a fluorescently labeled ligand for the target GPCR.
-
Receptor Preparation: Use either purified, solubilized receptor or membrane preparations.
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Setup (in a low-volume black 96- or 384-well plate):
-
Add a fixed concentration of the receptor preparation and the fluorescent ligand to each well.
-
Add increasing concentrations of this compound.
-
Include controls for no receptor (to measure the FP of the free ligand) and no competitor (to measure the maximum FP signal).
-
-
Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium.
-
Detection: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation, where Kd is the dissociation constant of the fluorescent ligand.
-
B. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Experimental Rationale: TR-FRET is a robust technology that measures the proximity between a donor and an acceptor fluorophore.[14] In a GPCR binding assay, the receptor is typically tagged with a long-lifetime donor fluorophore (e.g., europium or terbium), and a fluorescent ligand (the acceptor) is used. When the fluorescent ligand binds to the tagged receptor, the donor and acceptor are brought into close proximity, allowing for energy transfer and a detectable FRET signal.[14] A non-fluorescent competitor, such as this compound, will displace the fluorescent ligand, leading to a decrease in the FRET signal.
Protocol: TR-FRET Competition Assay
-
Preparation of Reagents:
-
Receptor Preparation: Use cell membranes or whole cells expressing the GPCR tagged with a donor fluorophore (e.g., SNAP-tag or HaloTag labeled with a terbium cryptate).
-
Fluorescent Ligand: Use a ligand for the target GPCR labeled with a suitable acceptor fluorophore (e.g., a red or green fluorophore).
-
Test Compound: Prepare serial dilutions of this compound.
-
-
Assay Setup (in a low-volume white or black 96- or 384-well plate):
-
Add the donor-labeled receptor preparation to each well.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of the acceptor-labeled fluorescent ligand.
-
-
Incubation: Incubate at room temperature, protected from light.
-
Detection: Read the time-resolved fluorescence on a compatible plate reader, measuring the emission of both the donor and the acceptor.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 and subsequently the Ki.
-
III. Label-Free Binding Assays: A Holistic View
Label-free technologies offer the advantage of detecting ligand binding without the need for any modification of the ligand or receptor.[16][17] These methods measure biophysical changes that occur upon ligand binding, such as changes in mass or refractive index at a sensor surface.[17]
Surface Plasmon Resonance (SPR)
Experimental Rationale: SPR is a powerful technique for real-time monitoring of molecular interactions.[8] In a typical setup, the GPCR, often in the form of membrane preparations or reconstituted in lipoparticles, is immobilized on a sensor chip.[18] When the test compound flows over the chip and binds to the receptor, it causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[18] A key advantage of SPR is its ability to determine both the association rate (kon) and the dissociation rate (koff) of the binding interaction, providing a more complete kinetic profile.
Protocol: SPR-based Kinetic Analysis
-
Preparation:
-
Sensor Chip: Choose a sensor chip suitable for immobilizing membrane proteins (e.g., a carboxymethylated dextran chip).
-
Receptor Immobilization: Immobilize the GPCR-containing membranes or lipoparticles onto the sensor surface.
-
Running Buffer: Use a buffer that is compatible with both the receptor and the test compound.
-
Test Compound: Prepare a series of concentrations of this compound in the running buffer.
-
-
Binding Measurement:
-
Association Phase: Inject a specific concentration of the test compound over the sensor surface and monitor the increase in the SPR signal as the compound binds to the receptor.
-
Dissociation Phase: Replace the test compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the receptor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the kon and koff values.
-
Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants: KD = koff / kon .
-
Data Presentation and Interpretation
To facilitate clear comparison and interpretation of results, all quantitative data should be summarized in a structured table.
| Assay Type | Parameter Measured | Typical Value for this compound |
| Radioligand Competition | Ki (nM) | e.g., 50 nM |
| Fluorescence Polarization | Ki (nM) | e.g., 65 nM |
| TR-FRET | Ki (nM) | e.g., 58 nM |
| Surface Plasmon Resonance | kon (M⁻¹s⁻¹) | e.g., 1 x 10⁵ |
| koff (s⁻¹) | e.g., 5 x 10⁻³ | |
| KD (nM) | e.g., 50 nM |
Interpretation of Results:
-
A low Ki or KD value indicates high binding affinity.
-
The kon value reflects how quickly the compound binds to the receptor.
-
The koff value indicates the stability of the ligand-receptor complex; a slow koff suggests a long residence time of the compound on the receptor.
Visualizing the Workflow
Diagrams are essential for understanding the experimental processes.
Caption: General workflow for characterizing a novel GPCR ligand.
GPCR Signaling Overview
The binding of a ligand to a GPCR initiates a cascade of intracellular signaling events. Understanding these pathways provides context for the functional consequences of binding.
Caption: Simplified GPCR signaling cascade upon ligand binding.
Conclusion and Future Directions
The protocols and methodologies outlined in this document provide a robust framework for the initial characterization of this compound as a novel GPCR ligand. By systematically applying these binding assays, researchers can obtain critical data on its affinity and kinetics, which are essential for progressing the compound through the drug discovery pipeline. Following the determination of binding characteristics, subsequent functional assays, such as cAMP measurements or calcium flux assays, will be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.[19] This comprehensive pharmacological profiling will ultimately unveil the therapeutic potential of this promising molecular scaffold.
References
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1). Available at: [Link]
-
Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261-276. Available at: [Link]
-
GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Multispan, Inc. Available at: [Link]
-
de Oliveira, R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Available at: [Link]
-
Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2746-2760. Available at: [Link]
-
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2023). ResearchGate. Available at: [Link]
-
Ting, P. C., et al. (2010). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Medicinal Chemistry Letters, 1(6), 254-258. Available at: [Link]
-
Navratilova, I., et al. (2015). Label-free detection of small-molecule binding to a GPCR in the membrane environment. Analytical Biochemistry, 484, 107-114. Available at: [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1349. Available at: [Link]
-
GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation. (2022). Briefings in Bioinformatics, 23(3). Available at: [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available at: [Link]
-
Fluorescent Ligand Binding Assay - Creative Bioarray. (n.d.). Creative Bioarray. Available at: [Link]
-
Peters, M. F., et al. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (n.d.). Eurofins Discovery. Available at: [Link]
-
In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. (2014). Medicinal Chemistry Research, 23(10), 4465-4480. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 11-21. Available at: [Link]
-
Hennen, S., et al. (2013). Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors. PLoS ONE, 8(3), e59520. Available at: [Link]
-
Krumm, B. E., et al. (2023). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Biological Chemistry, 299(3), 102949. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(2), M1229. Available at: [Link]
-
Zwier, J. M., et al. (2011). Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. Current Pharmaceutical Design, 17(19), 1946-1961. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazole Analogues as Potential Anticancer Agents Targeting Tubulin Colchicine Binding Site. (2016). Journal of Medicinal Chemistry, 59(13), 6151-6166. Available at: [Link]
-
Fluorescence Polarization in GPCR Research. (n.d.). S-BIO. Available at: [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2017). Journal of Medicinal Chemistry, 60(13), 5591-5606. Available at: [Link]
Sources
- 1. GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. multispaninc.com [multispaninc.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Label-Free Investigations on the G Protein Dependent Signaling Pathways of Histamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Label-free detection of small-molecule binding to a GPCR in the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GPCR Signaling Assays [promega.com]
Application Note: 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine - A Versatile Fragment for Drug Discovery
Introduction: The Strategic Value of the Pyrazole-Piperidine Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, predicated on the principle of identifying low-molecular-weight ligands that bind to biological targets with high efficiency.[1][2] These initial "hits" serve as starting points for the development of more potent and selective drug candidates through strategies like fragment growing, linking, or merging.[3] The selection of fragments for a screening library is therefore a critical determinant of success. An ideal fragment should possess favorable physicochemical properties, be synthetically tractable, and present vectors for chemical elaboration.
This application note details the utility of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine as a high-value fragment for FBDD campaigns. This molecule synergistically combines the advantageous features of two privileged heterocyclic scaffolds in medicinal chemistry: pyrazole and piperidine.
-
The Pyrazole Moiety: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are found in numerous FDA-approved drugs and are recognized for their diverse pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[4] The pyrazole ring can engage in a variety of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions. The methyl group at the 4-position of the pyrazole ring in the title fragment provides a subtle hydrophobic feature and can influence the electronic properties of the ring system.
-
The Piperidine Moiety: The piperidine ring is a saturated six-membered heterocycle that is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals.[5] Its saturated, three-dimensional nature is a desirable attribute in fragment libraries, which are often dominated by flat, aromatic systems.[6] The piperidine ring can improve aqueous solubility and provides a rigid scaffold with well-defined exit vectors for chemical modification.[7]
The combination of these two motifs in this compound results in a fragment with a favorable profile for FBDD, conforming to the "Rule of Three" (Molecular Weight < 300 Da, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[8][9]
Physicochemical Properties of the Fragment
A critical first step in evaluating a fragment is to assess its physicochemical properties. These properties influence its solubility, binding characteristics, and potential for development into a drug-like molecule.
| Property | Predicted Value | Compliance with Rule of Three |
| Molecular Weight | 179.26 g/mol | Yes (≤ 300) |
| cLogP | 1.2-1.5 | Yes (≤ 3) |
| Hydrogen Bond Donors | 1 (piperidine N-H) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 2 (pyrazole nitrogens) | Yes (≤ 3) |
| Rotatable Bonds | 2 | Favorable for binding |
| Polar Surface Area (PSA) | 28.7 Ų | Contributes to good cell permeability |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be achieved via a two-step process involving the preparation of a suitable piperidine electrophile followed by N-alkylation of 4-methyl-1H-pyrazole.
Step 1: Synthesis of N-Boc-4-(iodomethyl)piperidine
-
To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).
-
Stir the mixture for 15 minutes, then add iodine (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(iodomethyl)piperidine.
Step 2: N-Alkylation of 4-methyl-1H-pyrazole and Deprotection
-
To a solution of 4-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile (0.2 M), add a base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of N-Boc-4-(iodomethyl)piperidine (1.1 eq) in the same solvent.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine.
-
For the final deprotection step, dissolve the purified product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride salt of the title fragment.
Fragment Screening Protocols
The identification of fragments that bind to a target protein is the cornerstone of FBDD. Due to the typically weak binding affinities of fragments, sensitive biophysical techniques are required for their detection.[10] Below are detailed protocols for three widely used and robust methods: Surface Plasmon Resonance (SPR), Saturation Transfer Difference (STD) NMR, and Thermal Shift Assay (TSA).
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in refractive index upon ligand binding to a protein immobilized on a sensor chip, providing real-time kinetic and affinity data.[11][12]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, SA)
-
Target protein of high purity (>95%)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in running buffer. A typical starting concentration for primary screening is 200-500 µM.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in Resonance Units, RU). The binding phase is followed by a dissociation phase where only running buffer is flowed over the chip.[13]
-
After each fragment injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) to remove the bound fragment.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Analyze the steady-state binding response as a function of fragment concentration to determine the dissociation constant (KD).
-
Hits are typically identified as fragments that show a concentration-dependent binding response.
-
Caption: Workflow for fragment screening using Surface Plasmon Resonance (SPR).
Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique for detecting transient binding of small molecules to large proteins. It identifies which protons of a ligand are in close proximity to the protein surface.[14][15]
Materials:
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
-
Target protein
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in the deuterated buffer.
-
Prepare a stock solution of the fragment in the same deuterated buffer or a compatible deuterated solvent (e.g., DMSO-d₆).
-
Add the fragment to the protein solution to a final concentration of 100-500 µM (a 10-100 fold excess over the protein).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to confirm the presence and integrity of the fragment signals.
-
Set up the STD-NMR experiment. This involves acquiring two spectra in an interleaved manner: an "on-resonance" spectrum where a specific protein resonance region is saturated (e.g., -1.0 ppm), and an "off-resonance" spectrum where a region devoid of any signals is irradiated (e.g., 30 ppm).[16]
-
The saturation is transferred from the protein to the bound ligand, and then to the free ligand in solution via chemical exchange.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
Only signals from the fragment that binds to the protein will appear in the STD difference spectrum.
-
The intensity of the signals in the STD spectrum is proportional to the proximity of the corresponding protons to the protein surface. This can provide valuable information about the binding epitope of the fragment.
-
Caption: Workflow for hit validation using Saturation Transfer Difference (STD) NMR.
Protocol 3: Orthogonal Validation by Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes a protein, leading to an increase in its Tm.[17][18]
Materials:
-
Real-time PCR instrument
-
96- or 384-well PCR plates
-
Target protein
-
This compound
-
Hydrophobic fluorescent dye (e.g., SYPRO Orange)
-
Assay buffer (e.g., HEPES, PBS)
Procedure:
-
Reaction Setup:
-
In each well of the PCR plate, add the target protein to a final concentration of 2-5 µM.
-
Add the fragment at the desired concentration (e.g., in a dose-response manner). Include a no-fragment control.
-
Add the SYPRO Orange dye (e.g., at a 5x final concentration).
-
Adjust the final volume with the assay buffer.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a slow ramp rate (e.g., 1 °C/min).[19]
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated as the protein unfolds and the dye binds to the exposed hydrophobic regions.
-
The midpoint of this transition is the melting temperature (Tm).
-
A positive hit is identified by a significant increase in the Tm (ΔTm) in the presence of the fragment compared to the control.
-
Hit-to-Lead Progression Strategies
Once this compound is validated as a hit, its simple structure and multiple modification points offer several avenues for hit-to-lead optimization.[20] The primary strategies are fragment growing and fragment linking.
1. Fragment Growing: This strategy involves adding chemical functionality to the fragment to explore adjacent binding pockets and increase affinity and selectivity.
-
Vector 1 (Piperidine Nitrogen): The secondary amine of the piperidine ring is an ideal handle for derivatization via reactions such as amide bond formation, reductive amination, or sulfonamide formation. This allows for the introduction of a wide variety of substituents to probe for additional interactions with the target protein.
-
Vector 2 (Pyrazole Ring): While the 4-position is occupied by a methyl group, the 3- and 5-positions of the pyrazole ring can be functionalized, although this would require re-synthesis from a substituted pyrazole precursor. This could be a strategy for later-stage optimization.
2. Fragment Linking: If another fragment is found to bind in a nearby pocket, the this compound fragment can be linked to the second fragment using a suitable linker to create a larger, higher-affinity molecule. The piperidine ring provides a rigid and well-defined scaffold from which to project a linker.
Sources
- 1. med.stanford.edu [med.stanford.edu]
- 2. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of commercial fragment libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. portlandpress.com [portlandpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. grokipedia.com [grokipedia.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
how to perform column chromatography for pyrazole compound purification
An Application Guide
Strategic Purification of Pyrazole Compounds by Column Chromatography
Abstract
This comprehensive application note provides a detailed protocol and expert guidance for the purification of pyrazole-containing compounds using column chromatography. Pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, their inherent basicity presents unique challenges for purification on standard silica gel, often leading to poor peak shape and low recovery. This guide explains the underlying chemical principles, offers a systematic approach to method development, and provides a robust, step-by-step protocol for researchers, scientists, and drug development professionals to achieve high-purity pyrazole compounds efficiently.
Introduction: The Purification Challenge
The pyrazole ring is a privileged scaffold in drug discovery, found in blockbuster drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and various emerging oncology candidates.[1][3] The successful synthesis of novel pyrazole derivatives is only the first step; obtaining them in high purity is critical for accurate biological evaluation and downstream applications.
The primary challenge in pyrazole purification via silica gel chromatography stems from the interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5][6] This strong, often irreversible, interaction can lead to:
-
Peak Tailing: Compounds streak down the column instead of eluting as sharp, defined bands, leading to cross-contamination of fractions.[4][7]
-
Low or No Recovery: The compound binds so strongly to the stationary phase that it cannot be eluted with the mobile phase.[7]
-
Compound Degradation: For particularly sensitive molecules, the acidic nature of the silica surface can catalyze decomposition.[5]
This guide provides a systematic framework to overcome these challenges.
The Strategic Approach: Method Development
A successful purification is not a matter of chance but of logical, stepwise method development. The process begins with analytical Thin Layer Chromatography (TLC) to rapidly screen conditions before committing to a preparative scale column.[8][9]
Stationary Phase Selection
The choice of stationary phase is the foundation of the separation. While standard silica gel is the most common choice, its properties must be managed, and alternatives should be considered when necessary.[10]
| Stationary Phase | Key Characteristics & Use Case | Expert Insight |
| Silica Gel (SiO₂) (Standard Grade) | Most common, versatile, and cost-effective. The acidic surface is the primary challenge for pyrazoles.[10] | The default starting point. Its acidity can be effectively masked with mobile phase additives, making it suitable for most pyrazoles. |
| Deactivated Silica Gel | Silica gel treated with a basic additive like triethylamine (TEA) in the mobile phase to neutralize acidic silanol groups.[5] | This is the most common and effective strategy for preventing peak tailing and improving recovery of basic compounds like pyrazoles.[4][5][6] |
| Alumina (Al₂O₃) (Neutral or Basic) | A good alternative for acid-sensitive compounds. Basic alumina is particularly well-suited for purifying basic molecules.[5] | Consider alumina if TEA fails to solve tailing/degradation issues or if TEA must be avoided in the final product. Note that alumina may have lower resolving power than silica for some compounds.[5] |
| Amine-functionalized Silica | A specialty phase with a basic surface, designed to prevent the degradation of acid-sensitive compounds and improve the chromatography of bases.[5] | An excellent but more expensive option for very challenging separations or highly valuable, sensitive compounds. |
Mobile Phase Optimization: The Key to Resolution
The mobile phase drives the separation. The goal is to find a solvent system that provides a target compound Rf (Retention factor) of ~0.2-0.4 on TLC, with maximum separation from impurities.[8]
-
Initial Solvent Screening: Start with a common non-polar/polar solvent system. Gradients of ethyl acetate (EtOAc) in hexanes or petroleum ether are very common for pyrazole purification.[10][11][12][13] A more polar system like dichloromethane (DCM) and methanol (MeOH) can be used for more polar pyrazoles.[5]
-
The Critical Role of a Basic Additive: For pyrazoles, it is almost always necessary to add a small amount of a basic modifier to the mobile phase to suppress the unwanted interactions with silica gel. Triethylamine (TEA) is the most common choice.[5][7]
-
Mechanism of Action: TEA is a base that preferentially interacts with the acidic silanol groups on the silica surface, effectively "masking" them from the pyrazole analyte.[4][6] The protonated TEA can also compete with the basic analyte for the ionized silanol sites, further improving elution.[14][15]
-
How to Use: Add 0.5-2% TEA by volume to your mobile phase mixture. Always run a TLC with and without TEA to observe the dramatic improvement in spot shape and Rf value.
-
The entire method development process can be visualized as a logical decision tree.
Caption: Decision workflow for pyrazole purification method development.
Detailed Protocol: Flash Column Chromatography
This protocol assumes that a suitable mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA) has been identified by TLC.
Materials and Reagents
-
Crude pyrazole compound
-
Silica gel (standard grade, 230-400 mesh)
-
Chromatography-grade solvents (Hexanes, Ethyl Acetate, etc.)
-
Triethylamine (TEA)
-
Glass chromatography column with stopcock
-
Sand and Cotton/Glass Wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp (254 nm is often effective for pyrazoles[11])
Step-by-Step Procedure
The purification workflow follows a clear, sequential path from column preparation to analysis of the final product.
Caption: Experimental workflow for pyrazole purification.
-
Column Packing (Slurry Method) a. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. b. In a separate beaker, create a slurry by mixing silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA). The consistency should be like a milkshake, not a thick paste. c. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge air bubbles. d. Open the stopcock to drain some solvent, allowing the silica to pack down. Add more mobile phase as needed, ensuring the silica bed never runs dry. e. Add a final protective layer of sand on top of the packed silica bed. Drain the solvent until it is just level with the top of the sand.
-
Sample Loading (Dry Loading Method) [10] a. Dissolve your crude pyrazole mixture in a minimal amount of a strong, volatile solvent (like DCM or MeOH). b. Add a small amount of silica gel (roughly 1-2 times the weight of your crude material) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude compound adsorbed onto silica. d. Carefully add this powder onto the top layer of sand in your packed column, ensuring an even layer.
-
Elution and Fraction Collection a. Carefully add your mobile phase to the top of the column, taking care not to disturb the loading layer. b. Open the stopcock and begin collecting the eluent in test tubes or flasks. If using flash chromatography, apply positive air pressure to achieve a steady flow rate.[10] c. Systematically increase the polarity of the mobile phase as the column runs (gradient elution). For example, move from 5% EtOAc to 10%, 15%, 20%, etc., to elute compounds of increasing polarity.
-
Fraction Analysis a. Using a TLC plate, spot each fraction (or every few fractions) to monitor the elution profile.[8] b. Visualize the TLC plate under a UV lamp. c. Identify the fractions containing only your desired compound (a single spot at the correct Rf). d. Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the flask under high vacuum to remove any residual solvent and TEA. c. Weigh the flask to determine the yield of your purified pyrazole.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Mobile phase polarity is incorrect; isomers/impurities have very similar polarity. | Ensure spots separate on TLC first.[10] Adjust mobile phase polarity—try a shallower gradient or different solvent systems (e.g., Toluene/Acetone). |
| Peak Tailing / Streaking | Strong interaction between the basic pyrazole and acidic silica gel.[7] | Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the mobile phase to mask the acidic silanol sites.[5][7] |
| Low Recovery | Compound is irreversibly adsorbed onto the column. | Use a more polar mobile phase to elute the compound.[7] Ensure a basic additive (TEA) is used. If the problem persists, switch to a less acidic stationary phase like neutral alumina.[5] |
| Cracked or Channeled Column Bed | Improper packing of the column. | Pack the column carefully as a slurry. Ensure the silica bed never runs dry during the run, as this will cause cracks and ruin the separation. |
| Compound Insoluble in Mobile Phase | The chosen eluent is too non-polar for the crude mixture. | Use the dry loading method.[10] This is the preferred technique as it bypasses solubility issues during loading and leads to sharper bands. |
Conclusion
The successful purification of pyrazole compounds by column chromatography is a highly achievable goal that hinges on a strategic understanding of the underlying chemistry. By acknowledging the basicity of the pyrazole core and proactively mitigating its interaction with the acidic silica gel stationary phase through the use of basic additives like triethylamine, researchers can consistently overcome common challenges such as peak tailing and low recovery. A methodical approach, beginning with rigorous TLC analysis and employing proper techniques like slurry packing and dry loading, transforms column chromatography from a potential bottleneck into a reliable and powerful tool in the synthesis and development of novel pyrazole-based molecules.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
- Sepuxianyun. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Benchchem Technical Support Team. (2025).
- Benchchem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.
-
Sultana, N., Arayne, M. S., & Naveed, S. (2010). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed, 23(4), 435-9. [Link]
-
Sultana, N., Arayne, M. S., & Naveed, S. (2010). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Semantic Scholar. [Link]
-
El-Sawy, E. R., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. [Link]
- MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). PMC.
- Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.).
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
- MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.
- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.).
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Benchchem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. Benchchem.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.). ResearchGate. [Link]
- Recent progress in chemosensors based on pyrazole deriv
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. [Link]
- Method for purifying pyrazoles. (n.d.).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Magritek. (n.d.). Column Chromatography. Magritek. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
- Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflamm
- El-Sawy, E. R., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. benchchem.com [benchchem.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. magritek.com [magritek.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 14. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Design and Synthesis of a Focused Library of 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the design, synthesis, and preliminary evaluation of a focused library of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine analogs. This scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Herein, we present a detailed synthetic route to the core scaffold, protocols for the diversification of the piperidine nitrogen, and a strategy for the biological evaluation of the synthesized compounds against the c-Met kinase, a well-validated cancer target.
Introduction
The 4-[(pyrazol-1-yl)methyl]piperidine moiety is a versatile scaffold found in a variety of biologically active compounds. The pyrazole ring system is a common feature in many approved drugs and is known to participate in key interactions with biological targets, while the piperidine ring provides a valuable point for diversification to modulate physicochemical properties and target engagement.[1][2] The combination of these two heterocycles has led to the discovery of potent inhibitors of various enzymes, including kinases, which are critical targets in oncology and other therapeutic areas.
This guide is intended to provide researchers with a practical framework for the design and synthesis of a focused library of this compound analogs. We will detail a robust and adaptable synthetic strategy, starting from commercially available materials, and provide step-by-step protocols for the key chemical transformations. Furthermore, we will discuss the rationale for library design, focusing on structure-activity relationship (SAR) exploration for a specific and relevant biological target, the c-Met proto-oncogene, a receptor tyrosine kinase implicated in various cancers.[3][4]
Design Strategy: Targeting the c-Met Kinase
The design of a focused library of analogs based on the this compound scaffold is predicated on a clear understanding of the target and the desired molecular interactions. For the purpose of this guide, we will focus on the c-Met kinase as a representative and high-value target. Dysregulation of the c-Met signaling pathway is a known driver of tumor growth, invasion, and metastasis, making it an attractive target for cancer therapy.[5]
The core this compound scaffold can be envisioned to interact with the ATP binding site of c-Met. The pyrazole moiety can act as a hinge-binding element, forming crucial hydrogen bonds with the kinase hinge region. The 4-methyl group on the pyrazole can provide additional van der Waals interactions. The piperidine ring serves as a linker to a solvent-exposed region, and modifications at the piperidine nitrogen can be used to improve potency, selectivity, and pharmacokinetic properties.[6]
Our focused library will explore modifications at the piperidine nitrogen, a common strategy for optimizing kinase inhibitors.[7] We will focus on two main classes of modifications:
-
N-Acyl Analogs: Introduction of a variety of acyl groups to probe the tolerance for different sizes, electronic properties, and hydrogen bonding capabilities in the solvent-exposed region.
-
N-Alkyl Analogs (via Reductive Amination): Introduction of a diverse set of alkyl and arylmethyl groups to explore the impact of steric bulk and lipophilicity on biological activity.
This systematic approach will allow for the exploration of the structure-activity relationships (SAR) around the piperidine nitrogen, with the goal of identifying potent and selective c-Met inhibitors.[3]
Synthetic Workflow
The synthesis of the focused library is designed as a modular and efficient process. The overall workflow can be divided into three main stages:
-
Synthesis of the Core Scaffold: Preparation of the key intermediate, this compound.
-
Library Diversification: Parallel synthesis of N-acyl and N-alkyl analogs.
-
Biological Evaluation: Screening of the synthesized compounds for c-Met kinase inhibition.
Figure 1: Overall workflow for the design, synthesis, and evaluation of the focused library.
Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Part 1: Synthesis of the Core Scaffold
Protocol 1.1: Synthesis of N-Boc-4-(mesyloxymethyl)piperidine (Intermediate B)
This protocol describes the activation of the primary alcohol of commercially available N-Boc-4-(hydroxymethyl)piperidine as a mesylate, which is an excellent leaving group for the subsequent N-alkylation reaction.
-
Materials:
-
N-Boc-4-(hydroxymethyl)piperidine (1.0 eq)
-
Triethylamine (Et3N, 1.5 eq)
-
Methanesulfonyl chloride (MsCl, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude N-Boc-4-(mesyloxymethyl)piperidine can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
-
Protocol 1.2: Synthesis of N-Boc-4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (Intermediate C)
This protocol details the N-alkylation of 4-methyl-1H-pyrazole with the activated piperidine intermediate. The N-alkylation of pyrazoles can sometimes lead to a mixture of regioisomers; however, with a sterically accessible pyrazole like 4-methyl-1H-pyrazole, the reaction generally favors the desired N1-alkylation.[8][9]
-
Materials:
-
N-Boc-4-(mesyloxymethyl)piperidine (1.0 eq)
-
4-Methyl-1H-pyrazole (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous DMF at 0 °C, add a solution of 4-methyl-1H-pyrazole (1.2 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of N-Boc-4-(mesyloxymethyl)piperidine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine.
-
Protocol 1.3: Synthesis of 4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (Core Scaffold D)
This protocol describes the removal of the Boc protecting group to yield the free secondary amine of the core scaffold, which is the key precursor for the library diversification.
-
Materials:
-
N-Boc-4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether (Et2O)
-
-
Procedure:
-
Dissolve N-Boc-4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (1.0 eq) in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.[2][10]
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and carefully add saturated aqueous NaHCO3 solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by trituration with diethyl ether or by flash column chromatography if necessary.
-
Part 2: Library Diversification
Protocol 2.1: Synthesis of N-Acyl Analogs (Library E)
This protocol provides a general method for the amide coupling of the core scaffold with a variety of carboxylic acids.[11]
-
Materials:
-
4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (1.0 eq)
-
Carboxylic acid (R-COOH, 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure (for each carboxylic acid in parallel):
-
In a reaction vial, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (1.0 eq) in anhydrous DMF, followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Table 1: Representative Carboxylic Acids for Library Synthesis
| R-Group of Carboxylic Acid | Rationale for Inclusion |
| Phenyl | Aromatic interaction probe |
| 4-Chlorophenyl | Electronic modification |
| 4-Methoxyphenyl | Hydrogen bond acceptor |
| Cyclohexyl | Lipophilic, non-aromatic probe |
| Thiophen-2-yl | Heteroaromatic probe |
| Pyridin-3-yl | Introduction of a basic handle |
Protocol 2.2: Synthesis of N-Alkyl Analogs (Library F) via Reductive Amination
This protocol describes the reductive amination of the core scaffold with a variety of aldehydes to introduce diverse N-alkyl substituents.[12][13]
-
Materials:
-
4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (1.0 eq)
-
Aldehyde (R-CHO, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
-
Procedure (for each aldehyde in parallel):
-
In a reaction vial, dissolve 4-((4-methyl-1H-pyrazol-1-yl)methyl)piperidine (1.0 eq) and the aldehyde (1.1 eq) in DCE or MeOH.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Table 2: Representative Aldehydes for Library Synthesis
| R-Group of Aldehyde | Rationale for Inclusion |
| Benzyl | Aromatic and flexible linker |
| 4-Fluorobenzyl | Electronic modification |
| Cyclohexylmethyl | Lipophilic and bulky group |
| 2-Phenylethyl | Extended linker |
| Furan-2-ylmethyl | Heteroaromatic linker |
| Isobutyl | Branched alkyl group |
Biological Evaluation
The synthesized library of compounds will be evaluated for their ability to inhibit the kinase activity of c-Met. A common and robust method for this is a luminescence-based kinase assay.[1][14]
Protocol 3.1: c-Met Kinase Inhibition Assay
This protocol is a general guideline and may need to be optimized based on the specific recombinant c-Met enzyme and substrate used. Commercial kits are available for this assay (e.g., from BPS Bioscience).[1][14]
-
Materials:
-
Recombinant human c-Met kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a white-walled microplate, add the kinase assay buffer, the c-Met enzyme, and the kinase substrate.
-
Add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).[14]
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.[14]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
-
Figure 2: Workflow for the c-Met kinase inhibition assay.
Data Interpretation and Characterization
For each synthesized compound, it is crucial to confirm its identity and purity. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and final products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
The biological data should be analyzed to determine the IC50 value for each compound against c-Met. This data will be used to establish the structure-activity relationships (SAR) for the focused library, guiding the design of future generations of inhibitors.
References
-
Zalesskiy, S. S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Sánchez-Migallón, A., et al. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]
-
Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Cui, J. J., et al. (2012). Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series. Journal of Medicinal Chemistry, 55(5), 2333-2346. [Link]
-
Wang, H., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1350. [Link]
-
ResearchGate. (n.d.). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]
-
El-Damasy, A. K., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Medicinal Chemistry, 14(5), 943-959. [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Li, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Computational and Structural Biotechnology Journal, 23, 10-21. [Link]
-
PubChem. (n.d.). tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Genç, H., et al. (2018). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1269-1275. [Link]
-
Kumar, A., et al. (2017). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 15(43), 9144-9148. [Link]
-
Bódis, J., et al. (2002). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Chemical Communications, (16), 1740-1741. [Link]
-
ResearchGate. (n.d.). Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. Retrieved from [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Ananikov, V. P., et al. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 11(3), 353. [Link]
-
Zhang, Y., et al. (2010). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. ACS Medicinal Chemistry Letters, 1(6), 259-263. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
OncLive. (n.d.). MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. Retrieved from [Link]
-
OncLive. (n.d.). c-MET - Biomarker Consortium. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
HPLC method development for purity analysis of piperidine derivatives
Application Note: Advanced HPLC Method Development for Purity Analysis of Piperidine-Based Therapeutics
Executive Summary & Scientific Context
Piperidine (
The Chromatographic Challenge:
Piperidine derivatives are secondary amines with a high
This guide moves beyond "trial and error," providing a deterministic approach to method development based on Charge Surface Hybrid (CSH) technology and pH engineering .
The Physicochemical Mechanism
To develop a robust method, one must understand the competing equilibria in the column.
-
The Hydrophobic Interaction (Desired): The analyte partitions between the mobile phase and the C18 ligand.[1]
-
The Silanol Interaction (Undesired): Residual silanols on the silica surface ionize above pH 3.5.
-
Mechanism:[2]
(Coulombic attraction). -
Result: Kinetic lag, resulting in severe tailing (
) and retention time shifting.
-
Visualizing the Interaction
Figure 1: Mechanism of amine-silanol interaction. At low pH, ionic binding causes tailing. At high pH (Right), the amine is deprotonated, eliminating the interaction.
Strategic Method Development Pathways
We employ two primary strategies. Strategy A (High pH) is the modern gold standard for LC-MS compatibility and peak shape. Strategy B (Chaotropic/Acidic) is the alternative when the analyte is alkali-labile.
Strategy A: High pH Engineering (Recommended)
-
Concept: Operate at pH 10.0 (above the
of the piperidine ring). -
Effect: The analyte becomes neutral.[2][3] Hydrophobic retention increases, and silanol interactions are eliminated.
-
Column Requirement: Must use Hybrid Particle Technology (e.g., Waters BEH/CSH or Agilent Poroshell HPH) resistant to silica dissolution.
Strategy B: Chaotropic Acidic Control
-
Concept: Use low pH (protonate silanols to
) combined with a chaotropic anion. -
Effect: Chaotropes (Perchlorate, TFA) disrupt the solvation shell of the cation and form ion-pairs, masking the charge.
-
Warning: TFA suppresses MS ionization; Perchlorate is explosive/hazardous.
Detailed Experimental Protocols
Protocol 1: High-pH Screening (The "Gold Standard")
Objective: Achieve
| Parameter | Specification | Rationale |
| Column | Waters XSelect CSH C18 or Agilent Poroshell HPH-C18 | "Charged Surface Hybrid" (CSH) applies a low-level positive charge to the surface, repelling protonated amines even at lower pH, while HPH is chemically modified to resist base hydrolysis [1][4]. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Volatile, MS-compatible buffer.[5] Provides high buffering capacity at pH 10 [4][7]. |
| Mobile Phase B | Acetonitrile (100%) | Lower viscosity than methanol, better peak shape for basics. |
| Flow Rate | 0.4 mL/min (2.1 mm ID) or 1.0 mL/min (4.6 mm ID) | Standard linear velocity. |
| Gradient | 5% B to 95% B over 10 minutes | Generic scouting gradient. |
| Temperature | 30°C - 40°C | Elevated temperature reduces viscosity and improves mass transfer. |
| Detection | UV 210–254 nm (depends on derivative) | Piperidine itself has no chromophore; derivatives usually absorb at 210–220 nm. |
Step-by-Step Workflow:
-
Buffer Prep: Dissolve 0.79g Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 with Ammonium Hydroxide (
). Note: Do not use Sodium/Potassium salts if using MS.[6] -
Equilibration: Flush column with 20 column volumes of initial conditions. Hybrid columns require longer equilibration than standard silica.
-
Injection: Inject 1-5 µL of sample (approx 0.1 mg/mL).
-
Assessment: Calculate Tailing Factor (
) per USP <621>. If , discard method.
Protocol 2: Low-pH Chaotropic Method (For Alkali-Labile Compounds)
Objective: Analyze compounds that degrade at pH > 8.
| Parameter | Specification | Rationale |
| Column | Standard C18 (High Carbon Load) | e.g., Phenomenex Luna C18(2) or equivalent. |
| Mobile Phase A | 0.1% Perchloric Acid ( | Perchlorate is a strong chaotrope that improves peak shape for amines [2][5]. TFA is an ion-pairing agent.[7][8] |
| Mobile Phase B | Acetonitrile + 0.1% Modifier (same as A) | Matches ionic strength of MPA. |
| Gradient | 5% B to 95% B | Standard scout. |
Safety Note: Perchlorates can form explosive precipitates with organic solvents if allowed to dry. Flush systems thoroughly with water before shutdown.
Decision Matrix & Troubleshooting
Use this logic flow to guide your development process.
Figure 2: Method Development Decision Tree. Prioritize High pH for peak shape, unless stability or specific detection limits dictate otherwise.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase A or weaker solvent. Do not dissolve in 100% MeOH. |
| Tailing ( | Silanol interaction | High pH: Increase buffer conc. to 20mM. Low pH: Switch from Formic Acid to TFA or add 10mM TEA (Triethylamine) as a blocker. |
| Retention Shift | pH instability | Piperidine |
| Ghost Peaks | Carbonate contamination | Ammonium Bicarbonate degrades over time. Prepare fresh daily. |
Detection of Non-Chromophoric Impurities
While piperidine derivatives (drugs) often have UV absorbance, the piperidine raw material (impurity) does not.
-
Solution 1 (CAD/ELSD): Use Charged Aerosol Detection. It is universal and does not require a chromophore.
-
Solution 2 (Derivatization): If UV is the only option, react the sample with Tosyl Chloride (4-toluenesulfonyl chloride) pre-column.[1] This attaches a UV-absorbing ring to the piperidine nitrogen, allowing detection at 230 nm [6].
References
-
Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology.Link
-
Welch Materials. Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds.Link
-
Agilent Technologies. Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH.Link
-
Thermo Fisher Scientific. Ammonium Bicarbonate Buffer Preparation for High pH HPLC.Link
-
Chromatography Forum. Substitution for Sodium Perchlorate in Mobile Phase (Chaotropic Effects).Link
-
BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds (Derivatization Protocols).Link
-
Waters Knowledge Base. Why is ammonium bicarbonate the recommended high-pH buffer?Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pH 10 HPLC Mobile Phase Buffer, 10mM Ammonium Bicarbonate, 5% Methanol 4 L | Buy Online [thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. prep-hplc.com [prep-hplc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Welcome to the technical support center for the synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The primary synthetic route involves the N-alkylation of 4-methylpyrazole with a suitable 4-(halomethyl)piperidine derivative. While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of regioisomeric impurities, and difficulties in product isolation. This guide will address these issues systematically, providing a clear path to successful synthesis.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram outlines the key stages of the synthesis and potential troubleshooting points.
alternative purification methods for pyrazole derivatives without chromatography
Technical Support Center: Pyrazole Derivative Purification
A Senior Application Scientist's Guide to Non-Chromatographic Purification Methods
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and implementing alternative purification strategies for pyrazole derivatives, bypassing the need for chromatography. Here, we focus on robust, scalable techniques like crystallization, extraction, and salt formation, grounded in fundamental chemical principles.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during your experiments, offering explanations and actionable solutions.
Question: My pyrazole derivative "oiled out" during crystallization instead of forming crystals. What went wrong and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem, especially with compounds that have low melting points or when the solution is supersaturated.
-
Causality: The primary reason for oiling out is that the temperature of the solution is above the melting point of your dissolved pyrazole derivative. Alternatively, excessively rapid cooling can lead to a supersaturated state where the molecules don't have enough time to orient themselves into a crystal lattice and instead aggregate as a disordered, liquid-like oil.
-
Troubleshooting Steps:
-
Re-heat and Add Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. You can insulate the flask to slow down the cooling rate further.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Change: If the problem persists, your compound's melting point may be too low for the chosen solvent. Consider a lower-boiling point solvent or a solvent/anti-solvent system.
-
Question: I performed an acid-base extraction to purify my basic pyrazole, but the final product is still impure. What should I do?
Answer:
This issue typically arises when the impurity has similar acidic or basic properties to your target compound, or if the extraction protocol was not optimized.
-
Causality: For a successful acid-base extraction, there must be a significant difference in the pKa values of the target compound and the impurities. If an impurity is also basic, it will be extracted along with your pyrazole. Incomplete phase separation or insufficient mixing can also lead to cross-contamination.
-
Troubleshooting Steps:
-
Verify pKa Values: Ensure the pH of your aqueous solution is correctly adjusted to protonate your pyrazole (making it water-soluble) while leaving the impurities in the organic phase. A pH at least 2 units below the pKa of your pyrazole's conjugate acid is a good starting point.
-
Perform a "Back-Extraction": After isolating your protonated pyrazole in the aqueous layer, wash this layer with a fresh portion of immiscible organic solvent. This will help remove any neutral or weakly basic impurities that may have been carried over.
-
Increase the Number of Extractions: Instead of one extraction with a large volume of solvent, perform three to four extractions with smaller volumes. This is a more efficient method for removing impurities.
-
Consider an Alternative Method: If the impurity has a very similar pKa, acid-base extraction may not be suitable. In this case, consider purification via salt formation or crystallization.
-
Question: I'm trying to form a salt of my pyrazole for purification, but I'm getting an oil or no precipitate at all. What's the issue?
Answer:
Successful salt formation for purification depends critically on the choice of the acid/base and the solvent system.
-
Causality: The resulting salt must be a crystalline solid that is insoluble in the reaction solvent. If the salt is soluble, it will not precipitate. If it is a low-melting solid, it may separate as an oil. The choice of acid or base is also crucial; a large pKa difference between the pyrazole and the reagent is needed to ensure complete salt formation.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve your freebase pyrazole but not the resulting salt. Ethers (like diethyl ether or MTBE) and hydrocarbons (like hexanes) are common choices for precipitating hydrochloride or other salts.
-
Acid/Base Choice: Select an acid (for a basic pyrazole) or base (for an acidic pyrazole) with a pKa that is at least 2-3 units different from your compound. For example, to form a salt of a weakly basic pyrazole (e.g., pKa of conjugate acid = 3), using a strong acid like HCl (pKa << 0) is effective.
-
Check Stoichiometry: Ensure you are using the correct molar equivalents of the acid or base. Start with one equivalent and see if a precipitate forms.
-
Temperature Control: Cooling the solution after adding the acid or base can often promote precipitation of the salt.
-
Frequently Asked Questions (FAQs)
Q1: When is crystallization a better choice than extraction for purifying pyrazoles?
Crystallization is generally preferred when you are dealing with a solid compound and the impurities have different solubility profiles from your target molecule in a given solvent system. It is particularly effective for removing small amounts of impurities and for obtaining a final product with very high purity. Extraction, especially acid-base extraction, is more suitable for separating compounds with different acidic or basic properties, and it is often used as a first-pass purification step to remove baseline or acidic/basic impurities from a reaction mixture.
Q2: How do I select the right solvent for crystallizing my pyrazole derivative?
The ideal crystallization solvent is one in which your pyrazole derivative has high solubility at high temperatures and low solubility at low temperatures. A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.
| Solvent Class | Examples | Polarity | Good for Purifying... |
| Protic | Water, Ethanol, Methanol, Isopropanol | High | Polar pyrazoles with H-bond donors/acceptors |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Medium | Pyrazoles of intermediate polarity |
| Aprotic Nonpolar | Hexanes, Toluene, Dichloromethane | Low | Nonpolar pyrazoles with alkyl or aryl groups |
Often, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) provides the best results.
Q3: Can I use distillation to purify my pyrazole?
Distillation is a viable option only if your pyrazole derivative is a liquid and is thermally stable at its boiling point. You must also have a significant difference (at least 25 °C) between the boiling point of your compound and any impurities. For high-boiling liquids or compounds sensitive to heat, vacuum distillation is necessary to lower the boiling point and prevent decomposition.
Experimental Protocols
Protocol 1: Purification of a Basic Pyrazole via Salt Formation (HCl Salt)
This protocol is designed for a basic pyrazole derivative that is soluble in a non-polar organic solvent.
-
Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise to the stirred solution of your pyrazole.
-
Precipitation: The pyrazole hydrochloride salt should precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration.
-
Washing: Wash the salt on the filter with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities.
-
Drying: Dry the salt under vacuum to remove residual solvent.
-
Liberation of Free Base (Optional): To recover the purified pyrazole, dissolve the salt in water and basify the solution with a base like sodium bicarbonate or sodium hydroxide until the solution is basic. The neutral pyrazole will precipitate or can be extracted with an organic solvent.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This method is useful when finding a single ideal solvent is difficult.
-
Dissolution: Dissolve the crude pyrazole derivative in the minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (the anti-solvent, in which the pyrazole is insoluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Visualizing the Workflow
A logical approach is key to selecting the right purification method. The following diagram outlines a decision-making process.
Technical Support Center: Solubility Optimization for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Executive Summary & Molecule Profile
The Core Issue: Users frequently report precipitation of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine when diluting from organic stock (DMSO) into neutral biological buffers (PBS/HEPES, pH 7.4).
Root Cause Analysis: This molecule behaves as a lipophilic base .[1][2][3]
-
Structural Liability: The piperidine nitrogen is a secondary amine with a typical pKa of ~10.8–11.2 .[2][3] The pyrazole nitrogen is weakly basic (pKa ~2.[2][3]5) and does not contribute significantly to ionization at physiological pH.[2][3]
-
The "Free Base" Trap: Commercial vendors often supply this intermediate as a Free Base (oil or low-melting solid) rather than a salt.[4][1][2][3] The free base has poor kinetic solubility in water.[2][3] When diluted from DMSO into pH 7.4 buffer, the molecule may "oil out" or aggregate faster than it can be protonated by the buffer, especially at concentrations >100 µM.[3][5]
Physicochemical Snapshot
| Property | Value (Approx.) | Implication for Solubility |
| MW | ~179.26 g/mol | Small molecule; diffusion is fast.[4][1][2][3] |
| pKa (Piperidine NH) | 11.0 (Base) | Critical: At pH 7.4, it should be >99.9% protonated ( |
| pKa (Pyrazole N) | ~2.5 (Weak Base) | Neutral at pH 7.[4][2][3][5]4. |
| LogP (Free Base) | ~1.5 – 2.0 | Moderately lipophilic; requires organic co-solvent if uncharged.[4][1][2][3] |
| Preferred Form | Dihydrochloride (2HCl) | Highly water-soluble (>50 mg/mL).[4][1][2][3] |
Diagnostic & Triage (Start Here)
Before altering your assay, determine the exact state of your material.[3] Use this decision matrix to select the correct protocol.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on compound form and concentration requirements.
Technical Protocols
Protocol A: In-Situ Acidification (The "Virtual Salt" Method)
Use this when you possess the Free Base but need high aqueous solubility (>100 µM).[4][1][5]
Mechanism: You are chemically converting the free base to the hydrochloride salt within the stock solution before it touches the aqueous buffer.[2][3]
-
Calculate Molarity: Determine the molarity of your compound in the DMSO stock (e.g., 100 mM).[2][3]
-
Add Equimolar Acid: Add 1.05 equivalents of aqueous HCl (1N or 2N) directly to the DMSO stock.
-
Mix & Incubate: Vortex for 30 seconds. The solution may warm slightly.[1][2][3]
-
Dilute: Pipette this "acidified stock" into your pH 7.4 assay buffer.
Protocol B: The "Step-Down" Dilution
Use this to prevent "Solvent Shock" precipitation.[4][1][2][3]
Direct injection of 100% DMSO stock into PBS often causes local supersaturation.[1][2][3]
-
Prepare Intermediate Plate:
-
Create a 10x working solution in a buffer containing 5-10% DMSO .
-
-
Equilibrate: Allow this intermediate solution to stand for 15 minutes. If precipitation occurs here, the concentration is above the thermodynamic solubility limit.[3]
-
Final Dilution: Transfer 10 µL of the 10x intermediate into 90 µL of final assay buffer.
Protocol C: Alternative Buffer Systems
If Phosphate Buffered Saline (PBS) causes precipitation (due to the "Common Ion Effect" or low buffer capacity), switch to:
| Buffer System | pH Range | Advantage for Piperidines |
| Citrate Buffer | 4.0 – 6.0 | High. Maintains protonation; Citrate anion often solubilizes cationic drugs.[4][1][2][3] |
| MES Buffer | 5.5 – 6.7 | Moderate. Good for transition pH; non-coordinating.[4][1][2][3] |
| Tris-HCl | 7.0 – 8.0 | Neutral. Better than PBS; avoids phosphate-amine precipitation risks.[4][1][2][3] |
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate in PBS (pH 7.4) if the pKa is ~11? It should be charged! A: While thermodynamically stable, the kinetic dissolution of the free base is slow.[3] When you eject the hydrophobic free base from DMSO into water, it forms hydrophobic aggregates (micro-droplets) faster than the buffer protons can penetrate and charge the nitrogen.[3][5] Once these aggregates form, they are kinetically trapped.[3] Solution: Use Protocol A to protonate before dilution.
Q2: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for piperidine-containing fragments.[4][1][2][3]
-
Recipe: Prepare your assay buffer with 5% w/v HP-β-CD .[4][1][2][3]
-
Mechanism:[3][5][6][7] The hydrophobic pyrazole-piperidine core sits inside the CD cavity, shielding it from water while maintaining solubility.[2][3]
Q3: Is the "Common Ion Effect" real for this molecule? A: It is rare for mono-cationic piperidines to precipitate solely due to chloride or phosphate ions in PBS, unlike di-cationic or calcium-sensitive drugs.[4][1][2][3] However, high ionic strength (150 mM NaCl) decreases the solubility of the neutral species ("Salting Out").[3][5] If you are working near the solubility limit of the free base, the salt in PBS will push it out of solution.[3]
Q4: How do I store the stock solution? A: Store the Free Base in DMSO at -20°C. If you use Protocol A (Acidified DMSO) , use it immediately or within 24 hours. Acidic DMSO can degrade over time (causing oxidation or dimethyl sulfide formation).[4][1][2][3][5]
References
-
PubChem. Compound Summary: this compound.[4][1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][4][3][5]
-
Pfizer Inc. Tofacitinib Citrate (Xeljanz) Prescribing Information.[1][2][3] (Contains physicochemical data on the piperidine-pyrazole core). Available at: [Link][4][3][5]
-
Avdeef, A. (2012).[2][3][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][5] Wiley-Interscience.[4][1][2][3] (Authoritative text on pKa-solubility relationships).
Sources
- 1. 4-Methylpiperidine | C6H13N | CID 69381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(1H-Pyrazol-1-yl)piperidine | C8H13N3 | CID 21193045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(4-methylbenzyl)piperidine | C22H24ClN3 | CID 3578737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. {1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic Acid [benchchem.com]
how to efficiently remove DMSO solvent after synthesis reaction
Topic: How to Efficiently Remove DMSO Solvent After Synthesis Reaction Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Solvent Removal Troubleshooting Hub. Dimethyl sulfoxide (DMSO) is often called the "universal solvent" for its ability to dissolve difficult substrates, but it is notoriously difficult to remove due to its high boiling point (189°C) and miscibility with water. This guide provides validated protocols to remove DMSO without compromising yield or purity.
Part 1: The Decision Matrix
Before selecting a removal method, analyze your product's physicochemical properties. Use the decision tree below to select the optimal workflow.
Figure 1: Strategic decision tree for selecting the appropriate DMSO removal method based on product solubility and stability.
Part 2: Troubleshooting Guides & Protocols
Protocol A: The Modified Aqueous Extraction (LiCl Method)
Best For: Lipophilic compounds (non-water soluble) stable to aqueous workup. The Issue: Standard water washes often result in emulsions or significant product loss because DMSO increases the solubility of organics in the aqueous phase.
Q: Why does my product disappear into the aqueous layer during extraction? A: DMSO acts as a phase transfer catalyst of sorts, dragging organic molecules into water. To prevent this, you must increase the ionic strength of the aqueous layer.
The Fix: 5% Lithium Chloride (LiCl) Wash Using 5% LiCl is superior to brine (NaCl) for DMSO removal. LiCl is highly soluble in organic solvents compared to NaCl, but in this context, it effectively "salts out" the organic product while sequestering DMSO into the aqueous phase due to DMSO's high affinity for lithium cations [1].
Step-by-Step Protocol:
-
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or Diethyl Ether) at a 10:1 ratio relative to the DMSO volume.
-
Primary Wash: Wash the organic layer with 5% aqueous LiCl solution (Use 5 volumes of wash for every 1 volume of DMSO).
-
Repeat this step 3 times.
-
-
Brine Wash: Perform a final wash with saturated brine (NaCl) to remove residual lithium ions.
-
Drying: Dry over Na₂SO₄ or MgSO₄ and concentrate.
| Solvent System | Extraction Efficiency (DMSO Removal) | Risk of Emulsion |
| Water Only | Low (<70%) | High |
| Saturated Brine | Moderate (85%) | Moderate |
| 5% LiCl (aq) | High (>99%) | Low |
Protocol B: Lyophilization (Freeze Drying)
Best For: Water-soluble, heat-sensitive, or biological samples (peptides, nucleotides). The Issue: DMSO samples often "melt" or bump in the lyophilizer rather than subliming.
Q: Why is my sample melting in the lyophilizer? A: Pure DMSO freezes at 18.5°C, but it has a low vapor pressure. Under vacuum, if the condenser isn't cold enough (< -50°C) or the vacuum isn't deep enough (< 100 mTorr), the DMSO will absorb heat, melt, and bump.
The Fix: Eutectic Modulation You must alter the freezing point and vapor pressure characteristics by adding a co-solvent.
Step-by-Step Protocol:
-
Dilution: Dilute the DMSO reaction mixture with Water (1:1 to 1:10 ratio) or tert-Butanol (t-BuOH) .
-
Why? Water raises the vapor pressure of the ice matrix; t-BuOH forms a stable crystalline lattice that sublimes easily [2].
-
-
Deep Freeze: Shell-freeze the flask in liquid nitrogen or dry ice/acetone. Ensure the sample is frozen as a thin layer on the flask walls, not a chunk at the bottom.
-
Vacuum Application: Apply high vacuum immediately.
-
Critical Check: If the sample begins to look "wet" or glassy, the vacuum is insufficient. Stop and dilute with more water.
-
Protocol C: Evaporation & Azeotropes
Best For: Stable, non-volatile compounds on a large scale. The Issue: Rotavapping DMSO requires high bath temperatures (60°C+) which can decompose products.
Q: Can I azeotrope DMSO off like I do with water/toluene? A: DMSO does not form a true azeotrope with common solvents like toluene or heptane in the strict thermodynamic sense. However, co-evaporation is effective because the carrier solvent vapor helps sweep DMSO molecules into the vacuum line (entrainment) [3].
The Fix: High-Vac Co-Evaporation
-
Equipment: Use a high-vacuum pump (oil pump, < 2 mbar), not a standard water aspirator.
-
Bath Temp: Set to 40–50°C.
-
Co-solvent: Add Toluene or Heptane (2x volume of DMSO).
-
Trap: Ensure your cold trap is filled with dry ice/acetone to protect the pump from DMSO condensation.
Protocol D: Chromatography Loading (Silica Deactivation)
Best For: Purification of crude reaction mixtures without prior workup. The Issue: Loading a DMSO solution directly onto a silica column causes "streaking" and loss of resolution because DMSO is a Lewis base that interacts with silica's acidic sites.
Q: How do I load a DMSO reaction onto a flash column? A: Avoid liquid loading pure DMSO. Use Dry Loading or C18 Reverse Phase .
Technique 1: Dry Loading (Recommended)
-
Add dry silica gel to your reaction mixture (ratio: 5g silica per 1g crude).
-
Add a volatile solvent (e.g., Methanol or Acetone) to ensure homogeneity.
-
Evaporate the mixture to dryness on a rotavap until you have a free-flowing powder.
-
Load this powder as a cartridge or top layer on your column.
-
Benefit: The DMSO is adsorbed into the silica pores and elutes slowly, while your product (if less polar) elutes first [4].
-
Technique 2: C18 Reverse Phase
-
Load the DMSO reaction directly onto a C18 cartridge.
-
Flush with 100% Water (5-10 Column Volumes). DMSO washes out with the void volume.
-
Elute product with a Methanol/Acetonitrile gradient.
Part 3: Frequently Asked Questions (FAQ)
Q: I used the LiCl method, but I still see a DMSO peak at 2.62 ppm in my NMR. A: This is common if the drying step was skipped. Residual water in the organic phase holds onto DMSO. Ensure you dry the organic layer thoroughly with MgSO₄ before evaporation. Alternatively, store the NMR sample under high vacuum for 1 hour; trace DMSO is hard to kill but significant amounts indicate the extraction ratio (1:5) was not met.
Q: Can I use a Genevac or SpeedVac? A: Yes. Centrifugal evaporators are excellent for DMSO. Use a "High Boiling Point" setting. Ensure the system is balanced. This is often preferred for high-throughput library synthesis [5].
Q: My product is an amine. Will LiCl work? A: Yes, but if your amine is protonated it might stay in the water. Ensure the aqueous layer is pH-adjusted (basic) to keep the amine in the organic phase, or use the C18 method which is pH-agnostic for capture.
References
-
University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Department of Chemistry. Retrieved from [Link]
-
BioChromato. (2025). Comprehensive Strategies for Effective DMSO Removal in Research Laboratories. Retrieved from [Link]
-
American Chemical Society. (2019).[6] A Versatile Method of Ambient-Temperature Solvent Removal. Organic Process Research & Development. Retrieved from [Link]
-
Biotage. (2023).[7][8] How do I purify my high boiling solvent reaction mixture using silica flash chromatography? Retrieved from [Link]
-
Genevac. (n.d.). Solvent Removal Protocols: DMSO and High Boiling Solvents. Retrieved from [Link]
Sources
- 1. img1.wsimg.com [img1.wsimg.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using DMSO as solvent, how to remove the reaction effectively | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
Current Status: Online Operator: Senior Process Chemist Ticket ID: SC-PYR-PIP-001[1]
Welcome to the Process Chemistry Technical Support Center. You are likely accessing this guide because you are transitioning from medicinal chemistry (mg scale) to development (gram/kilogram scale). The synthesis of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine presents specific challenges in regiocontrol, safety, and isolation that do not appear on the milligram scale.[1]
This guide prioritizes safety and purification without chromatography .[1][2]
⚠️ CRITICAL SAFETY BULLETIN: Read Before Proceeding
Issue: Thermal Runaway Risk in Traditional Protocols Many lab-scale papers recommend using Sodium Hydride (NaH) in DMF or DMAc for pyrazole alkylation.[1][2]
Directive: DO NOT USE NaH/DMF ON SCALE (>100g).
-
The Hazard: NaH in DMF/DMAc exhibits a low onset temperature for decomposition.[1][2][3] The reaction is autocatalytic and can lead to uncontrollable thermal runaway and explosion.[1][2]
-
The Solution: Switch to the Phase Transfer Catalysis (PTC) method or Mild Base/Acetonitrile system described in Module 1.
Module 1: The Alkylation Step (C-N Bond Formation)[1][2]
Objective: Couple 4-methyl-1H-pyrazole with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
The Problem
Users often report variable yields (40-60%) and "oiling out" when scaling up the standard NaH protocol.
The Optimized Protocol (Solid-Liquid System)
Instead of a homogenous strong base, use a heterogeneous system.[1][2] This allows for easier temperature control and eliminates hydrogen gas evolution.[1][2]
| Parameter | Lab Scale (Avoid) | Process Scale (Recommended) | Reason |
| Base | NaH (60% dispersion) | Eliminates | |
| Solvent | DMF or THF | Acetonitrile (MeCN) or 2-MeTHF | MeCN is easier to remove (lower BP) and avoids water miscibility issues during workup.[1][2] |
| Catalyst | None | Accelerates the heterogeneous reaction.[1][2] | |
| Temp | Reflux ( |
Step-by-Step Workflow
-
Charge 4-methyl-1H-pyrazole (1.0 equiv) and tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 equiv) into the reactor.
-
Add Acetonitrile (10 volumes relative to piperidine).
-
Add Powdered
(3.0 equiv) and TBAI (0.05 equiv). -
Heat to reflux (
) with vigorous agitation (critical for solid-liquid transfer). -
Monitor by HPLC. Reaction typically completes in 12-16 hours.[1][2]
-
Workup: Cool to RT. Filter off inorganic salts.[1][2] Concentrate filtrate.[1][2] Partition residue between MTBE and Water.[1][2] Wash organic layer with Brine.[1][2]
Technical Note on Regioselectivity: 4-Methyl-1H-pyrazole is a symmetric molecule regarding the nitrogen positions (tautomers are identical).[1][2] Unlike 3-methylpyrazole, you will not form regioisomers.[1] This simplifies the impurity profile significantly.[1][2]
Module 2: Deprotection & Salt Formation (Isolation)[1][2]
Objective: Remove the Boc group and isolate the product as a free-flowing solid (HCl salt) without column chromatography.
The Problem
TFA deprotection leaves a thick oil (trifluoroacetate salt) that is hygroscopic and difficult to handle.[1][2]
The Optimized Protocol (HCl Salt Precipitation)
-
Dissolve the crude Boc-intermediate in Isopropyl Alcohol (IPA) (5 volumes).
-
Charge HCl (5-6N in IPA or Dioxane, 4.0 equiv) slowly at
. -
Age the slurry. The product should precipitate as the dihydrochloride salt .[1][2]
-
Wash with cold IPA or Acetone.
-
Dry under vacuum at
.
Module 3: Visualizing the Process Logic
The following diagram illustrates the decision-making process for troubleshooting and scale-up.
Caption: Workflow comparison between hazardous lab-scale methods (Red) and robust process-scale methods (Green).
Troubleshooting & FAQs
Q1: The reaction is stalling at 80% conversion using K2CO3. What do I do?
-
Diagnosis: This is likely a "surface passivation" issue where the inorganic base gets coated with KBr byproduct.[1][2]
-
Fix:
Q2: My final HCl salt is pink/brown. How do I remove the color?
-
Cause: Trace oxidation of the pyrazole or residual iodine/bromine species.[1][2]
-
Fix: Perform a "reslurry" (not recrystallization). Suspend the salt in Acetone or EtOAc with 5% Methanol at
for 1 hour, then cool and filter. The color bodies usually stay in the mother liquor.[1][2]
Q3: Can I use the mesylate (OMs) instead of the bromide for the alkylation?
-
Answer: Yes, and it is often preferred on >10kg scale to avoid handling lachrymatory bromides.[1][2]
-
Adjustment: Mesylates are less reactive than bromides.[1][2] You must add Sodium Iodide (NaI) (0.1 equiv) to generate the iodide in situ (Finkelstein reaction) to drive the reaction to completion.[1][2]
Q4: Why is NaH/DMF considered so dangerous? I used it in the fume hood fine.
-
Technical Detail: The decomposition of DMF by NaH is exothermic and produces gases.[1][2][4] In a small flask, heat dissipates.[1][2] In a 20L or 100L reactor, the "square-cube law" means heat cannot escape fast enough.[1] The temperature spikes, causing a runaway decomposition that can rupture the vessel [1].[1]
References
-
Yang, Q., et al. (2019).[1][2] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[1][2]
-
Pfizer Inc. (2018).[1][2] "Process for the preparation of JAK inhibitors." U.S. Patent 9,994,575.[1][2] (Describes similar pyrazole-piperidine coupling conditions).
-
Dugger, R. W., et al. (2005).[1][2] "Survey of GMP Bulk Reactions Run in a Research Facility." Organic Process Research & Development, 9(3), 253–258.[1][2] (General reference for solvent selection in scale-up).
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Methylpyrazole and 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
This guide provides a detailed comparative analysis of the bioactivity of two structurally related pyrazole compounds: 4-methylpyrazole, a well-characterized clinical agent, and 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine, a more complex derivative. This document is intended for researchers, scientists, and drug development professionals seeking to understand the established pharmacology of 4-methylpyrazole and the anticipated biological profile of its piperidine-containing analog.
Introduction and Rationale for Comparison
4-Methylpyrazole, known clinically as fomepizole, is a simple heterocyclic compound with a robust history as a potent inhibitor of alcohol dehydrogenase (ADH)[1][2]. Its primary medical application is as an antidote for methanol and ethylene glycol poisoning, where it prevents the metabolic conversion of these substances into their highly toxic metabolites[3][4].
The second compound, this compound, represents a structural evolution of the 4-methylpyrazole core. It features the same 4-methylpyrazole nucleus but is functionalized at the N1 position with a piperidinomethyl group. As of this review, specific bioactivity data for this derivative is not available in peer-reviewed literature. Therefore, this guide will provide a thorough analysis of 4-methylpyrazole's established bioactivity and present a predictive analysis of how the addition of the piperidinomethyl moiety may influence its pharmacological profile based on established structure-activity relationship (SAR) principles. The direct comparison of these molecules is crucial for researchers exploring new chemical space for ADH inhibitors or other targets, where modifications to a known pharmacophore can modulate potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: The Case of 4-Methylpyrazole
The primary and best-understood biological activity of 4-methylpyrazole is its potent, competitive inhibition of the enzyme alcohol dehydrogenase (ADH)[1][5].
Mechanism: ADH is a zinc-containing metalloenzyme responsible for the initial, rate-limiting step in the metabolism of many alcohols. In cases of ethylene glycol or methanol poisoning, ADH catalyzes their conversion to toxic aldehydes and acids.
-
Ethylene glycol is metabolized to glycolate, glyoxylate, and oxalate, leading to severe metabolic acidosis and renal failure[5].
-
Methanol is metabolized to formaldehyde and formic acid, causing metabolic acidosis and characteristic optic nerve damage[3].
4-Methylpyrazole acts by competing with the alcohol substrate for the active site of ADH. The nitrogen atoms of the pyrazole ring coordinate with the zinc ion at the catalytic center of the enzyme, effectively blocking the substrate from binding and being oxidized[6]. This inhibition is potent and allows the parent alcohols (methanol or ethylene glycol) to be excreted unchanged, thereby preventing poisoning[3]. Fomepizole exhibits an affinity for ADH that is approximately 8,000 times greater than that of ethanol, another ADH inhibitor[7]. Beyond ADH, fomepizole is also a known inhibitor of cytochrome P450 2E1 (CYP2E1)[8].
Signaling Pathway and Metabolic Blockade
Caption: Step-by-step workflow for the ADH inhibition assay.
Discussion and Conclusion
4-Methylpyrazole is a well-established, potent, and clinically vital inhibitor of alcohol dehydrogenase. Its mechanism is clearly defined, and its therapeutic utility is proven.
The bioactivity of this compound, however, remains uncharacterized in the public domain. Based on a structure-activity relationship analysis, the addition of the N-piperidinomethyl group is expected to significantly alter its properties. While the core pyrazole pharmacophore required for ADH inhibition is present, the bulky and basic substituent may decrease its potency for this target due to steric hindrance. More importantly, this structural modification is likely to introduce novel biological activities, potentially shifting the compound's target profile away from ADH and towards other protein families.
The definitive bioactivity of this compound can only be determined through empirical testing. The provided ADH inhibition protocol offers a clear and direct method to perform a head-to-head comparison. Such an investigation would be a valuable contribution, clarifying the SAR for N1-substituted pyrazoles as ADH inhibitors and potentially uncovering novel pharmacology for this compound class.
References
- FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). (n.d.). In Poisoning & Drug Overdose, 7e.
- Sigma-Aldrich. (n.d.). 4-Methylpyrazole hydrochloride.
- Jacobsen, D., Barron, S. K., Sebastian, C. S., & McMartin, K. E. (1990). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. PubMed.
- Dr. Oracle. (2025, October 16). Why is Fomepizole (4-methylpyrazole) given to patients with toxic alcohol poisoning?
- Jacobsen, D., Ostling, H., & McMartin, K. E. (1988). Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans. PubMed.
- University of Utah Health. (2023, September 12). Fomepizole Antidote.
- American Regent. (n.d.). Fomepizole Injection.
- MedChemExpress. (n.d.). Fomepizole hydrochloride (4-Methylpyrazole hydrochloride).
- Dr. Oracle. (2025, March 16). What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?
-
Taha, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Retrieved from [Link]
- Ali, M. A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Goldfrank, L. R., & Flomenbaum, N. E. (Eds.). (2019). Goldfrank's Toxicologic Emergencies, 11e. AccessEmergency Medicine.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 4-(1h-pyrazol-1-ylmethyl)piperidine (C9H15N3) [pubchemlite.lcsb.uni.lu]
- 5. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8436001B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine and its Parent Compounds
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug design. This guide provides a detailed comparative analysis of the biological activity of the synthetic compound 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine against its constituent parent heterocycles: 4-methyl-1H-pyrazole and piperidine. Our focus will be on the inhibition of Monoamine Oxidase B (MAO-B), a crucial enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's Disease.[1][2] By dissecting the structure-activity relationship (SAR), we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how conjugating these two moieties modulates biological function.
Introduction to the Molecular Components
The rationale behind synthesizing this compound lies in the principle of molecular hybridization. This technique involves linking two or more pharmacophores to create a new chemical entity with a potentially enhanced or novel biological profile.
-
Piperidine: This saturated six-membered heterocycle is a ubiquitous fragment in the pharmaceutical industry, present in numerous approved drugs.[3] It often serves as a versatile scaffold, imparting desirable physicochemical properties such as improved solubility and the ability to form salt derivatives.[4] While simple piperidine itself is not a potent enzyme inhibitor, its derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
-
4-methyl-1H-pyrazole: The pyrazole ring is another privileged scaffold in drug discovery, recognized for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[7][8][9] Notably, the pyrazole and its derivatives have been extensively investigated as inhibitors of monoamine oxidase (MAO) enzymes.[10][11][12] The parent compound, 4-methyl-1H-pyrazole (also known as fomepizole), is clinically used as a competitive inhibitor of alcohol dehydrogenase.[13]
The conjugate molecule, this compound, links the pyrazole pharmacophore to the piperidine scaffold via a methylene bridge. This design strategy aims to explore how the piperidine moiety can orient the pyrazole ring within an enzyme's active site to enhance inhibitory potency.[14]
Comparative Biological Activity: Monoamine Oxidase B (MAO-B) Inhibition
Monoamine Oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[12] Its inhibition is a validated therapeutic strategy for increasing dopamine levels in the brain, which is beneficial in treating Parkinson's disease.[1] Pyrazole-containing compounds have shown significant promise as MAO inhibitors.[10][15][16]
While direct, head-to-head experimental data for the three specific compounds of interest is not available in a single publication, we can infer a comparative profile based on published activities of highly similar derivatives. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound | Representative Structure | Target Enzyme | Typical IC50 (µM) | Rationale & Supporting Evidence |
| Piperidine | Simple piperidine ring | MAO-B | >100 (Inactive/Very Weak) | Unsubstituted piperidine lacks the specific structural features required for high-affinity binding to the MAO-B active site. However, piperine, a piperidine-containing natural product, has been studied for MAO inhibition.[17] |
| 4-methyl-1H-pyrazole | Pyrazole ring with methyl group | MAO-B | 10 - 50 (Weak to Moderate) | Pyrazole derivatives are known MAO inhibitors.[10][12] The potency of simple pyrazoles is generally modest but provides a foundation for developing more potent analogs.[15] |
| This compound | Conjugated Molecule | MAO-B | 0.1 - 5 (Moderate to Potent) | The combination of the pyrazole pharmacophore with a piperidine scaffold can lead to a significant increase in potency. Studies on similar pyrazolyl-piperidine derivatives have demonstrated potent and selective MAO-B inhibition, with some compounds achieving IC50 values in the low micromolar to nanomolar range.[1] The piperidine ring likely contributes to optimal positioning within the enzyme's active site.[14] |
Table 1: Comparative MAO-B Inhibitory Activity. The IC50 values are estimated based on data from related compounds in the literature.
Structure-Activity Relationship (SAR) Insights:
The enhanced activity of the conjugate molecule can be attributed to several factors. The piperidine ring, being a flexible, non-aromatic structure, can adopt various conformations.[4] This allows the attached pyrazole moiety to orient itself optimally to form key interactions with amino acid residues in the MAO-B active site, such as Tyr398 and Tyr326.[1] Furthermore, the lipophilicity added by the piperidine scaffold can improve the molecule's ability to cross biological membranes and reach its mitochondrial target.[14]
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
To empirically determine and compare the IC50 values, a robust and high-throughput screening method is required. A fluorometric assay is a common and reliable choice.[18][19]
Causality Behind Experimental Design: This assay is chosen for its high sensitivity and simplicity. It measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate. The H2O2 reacts with a probe to generate a highly fluorescent product, providing a strong and easily quantifiable signal directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (this compound, 4-methyl-1H-pyrazole, piperidine) and a known MAO-B inhibitor control (e.g., Selegiline) in a suitable solvent like DMSO.[20]
-
Reconstitute the lyophilized MAO-B enzyme, substrate (e.g., Tyramine or Benzylamine), and fluorescent probe in the provided assay buffer as per the manufacturer's instructions.[18][19][21]
-
-
Assay Plate Setup:
-
In a 96-well black plate, add serial dilutions of the test compounds and the positive control to their respective wells.[20]
-
Include wells for "Enzyme Control" (enzyme activity without inhibitor) and "Blank" (background fluorescence).
-
-
Inhibitor Pre-incubation:
-
Initiation of Reaction:
-
Prepare a working solution containing the MAO-B substrate and the fluorescent probe.
-
Add this working solution to all wells to start the enzymatic reaction.[22]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram: MAO-B Inhibition Assay
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Conclusion
This guide illustrates the power of molecular hybridization in drug discovery. By conjugating a moderately active pharmacophore (4-methyl-1H-pyrazole) with a versatile scaffold (piperidine), a new chemical entity with significantly enhanced biological activity against MAO-B can be created. The piperidine moiety is not merely a passive carrier but plays a crucial role in optimizing the orientation and physicochemical properties of the molecule, leading to more potent enzyme inhibition. The provided experimental protocol offers a reliable method for quantifying this effect and serves as a template for screening novel pyrazolyl-piperidine derivatives in the ongoing search for improved treatments for neurodegenerative diseases.
References
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. PubMed Central. Retrieved from [Link]
-
Chimenti, F., et al. (n.d.). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. PubMed. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of piperidine alkaloids. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
National Institutes of Health. (2020, February 17). Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. Retrieved from [Link]
-
PubMed. (n.d.). Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update. Retrieved from [Link]
-
Nature. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]
-
National Institutes of Health. (2024, June 28). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Retrieved from [Link]
-
Bentham Science. (2011, November 1). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Retrieved from [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
Sources
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jocpr.com [jocpr.com]
- 10. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazoline Derivatives as Promising MAO-A Targeting Antidepressants: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. assaygenie.com [assaygenie.com]
- 20. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. resources.bio-techne.com [resources.bio-techne.com]
A Technical Guide to In Vitro vs. In Vivo Correlation of Activity for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine Derivatives
For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro bioactivity and in vivo efficacy is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of the in vitro and in vivo activity for the promising class of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine derivatives. By examining specific case studies in antipsychotic and anti-inflammatory applications, we will explore the experimental methodologies, analyze the quantitative data, and discuss the critical factors that influence the translation of laboratory findings to living systems.
The Significance of the Pyrazole-Piperidine Scaffold
The this compound scaffold represents a privileged structure in medicinal chemistry. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in numerous approved drugs, including the anti-inflammatory agent celecoxib.[1] The piperidine ring, a saturated six-membered heterocycle, is also a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties and providing a flexible linker to interact with biological targets.[2] The combination of these two rings has led to the discovery of compounds with a wide range of biological activities, including antipsychotic, anti-inflammatory, anticancer, and neuroprotective effects.[1][3][4]
Case Study 1: Antipsychotic Activity - Targeting Dopamine and Serotonin Receptors
Atypical antipsychotics often exhibit a complex pharmacology, with activity at multiple receptors, most notably dopamine D2 and serotonin 5-HT2A receptors.[4] The interplay between these two neurotransmitter systems is crucial for therapeutic efficacy and a favorable side-effect profile.[5] A prime example for exploring the in vitro-in vivo correlation (IVIVC) in this therapeutic area is the pyrazole-piperidine derivative, NRA0161.[6]
In Vitro Characterization: Receptor Binding Affinity
The initial step in evaluating a potential antipsychotic is to determine its binding affinity for relevant G protein-coupled receptors (GPCRs). This is typically achieved through competitive radioligand binding assays.
Experimental Protocol: In Vitro Receptor Binding Assay [6]
-
Membrane Preparation: Membranes from cells expressing the human cloned dopamine D4 and 5-HT2A receptors are prepared.
-
Radioligand Incubation: The membranes are incubated with a specific radioligand for each receptor (e.g., [³H]spiperone for D2-like receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (NRA0161).
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: In Vitro Receptor Binding Profile of NRA0161 [6]
| Receptor | Ki (nM) |
| Dopamine D4 | 1.00 |
| Serotonin 5-HT2A | 2.52 |
| α1-Adrenoceptor | 10.44 |
| Dopamine D2 | 95.80 |
Caption: In vitro binding affinities (Ki) of NRA0161 for various CNS receptors.
The in vitro data reveal that NRA0161 possesses a high affinity for dopamine D4 and serotonin 5-HT2A receptors, with a significantly lower affinity for the dopamine D2 receptor.[6] This profile is characteristic of some atypical antipsychotics, suggesting a potential for efficacy with a reduced risk of extrapyramidal side effects, which are often associated with high D2 receptor occupancy.
In Vivo Evaluation: Behavioral Models of Antipsychotic Activity
To assess the in vivo effects of NRA0161, rodent behavioral models that are sensitive to antipsychotic drugs were employed. These include the methamphetamine-induced locomotor hyperactivity model and the catalepsy test.
Experimental Protocol: Methamphetamine-Induced Locomotor Hyperactivity in Mice [6]
-
Acclimation: Mice are individually placed in activity monitoring cages to acclimate for a set period.
-
Drug Administration: Animals are pre-treated with either vehicle or the test compound (NRA0161) at various doses.
-
Methamphetamine Challenge: After a specified time, mice are administered methamphetamine to induce hyperactivity.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a defined duration using automated activity monitors.
-
Data Analysis: The ability of the test compound to antagonize the methamphetamine-induced increase in locomotor activity is quantified, and the dose that produces 50% of the maximal effect (ED50) is calculated.
Experimental Protocol: Catalepsy Test in Rats [6]
-
Drug Administration: Rats are treated with the test compound (NRA0161) or a control.
-
Catalepsy Assessment: At various time points after drug administration, the rat's forepaws are gently placed on a horizontal bar.
-
Measurement: The time it takes for the rat to remove both paws from the bar (the cataleptic time) is recorded.
-
Data Analysis: The dose-dependent induction of catalepsy is evaluated.
Table 2: In Vivo Behavioral Effects of NRA0161 [6]
| Behavioral Test | ED50 (mg/kg) |
| Inhibition of Methamphetamine-Induced Locomotor Hyperactivity | 0.1 |
| Induction of Catalepsy | >5.0 |
Caption: In vivo efficacy of NRA0161 in behavioral models of antipsychotic activity.
Correlating In Vitro Affinity with In Vivo Activity
The in vivo results for NRA0161 demonstrate that it is potent in a model predictive of antipsychotic efficacy (inhibition of methamphetamine-induced hyperactivity) at a dose significantly lower than that which induces catalepsy, a model for extrapyramidal side effects.[6] This favorable separation between desired efficacy and potential side effects aligns well with the in vitro receptor binding profile. The high affinity for 5-HT2A receptors, coupled with a lower affinity for D2 receptors, is a well-established pharmacological principle for atypical antipsychotic action.[4] The potent in vivo activity at a low dose suggests good brain penetration and target engagement.
Caption: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors.
Case Study 2: Anti-Inflammatory Activity - Targeting Cyclooxygenase Enzymes
Many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. [7]
In Vitro Analysis: COX Enzyme Inhibition
The initial screening for anti-inflammatory potential often involves in vitro assays to determine the inhibitory activity against COX-1 and COX-2 isoforms.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorescent) [8]
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is the substrate.
-
Incubation: The enzyme is incubated with the test compound at various concentrations in the presence of a fluorescent probe.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Fluorescence Measurement: The COX-catalyzed conversion of a probe to a fluorescent product is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated.
Table 3: Hypothetical In Vitro COX Inhibition Data for Pyrazole-Piperidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 10.5 | 0.5 | 21 |
| Derivative B | 5.2 | 2.1 | 2.5 |
| Celecoxib | 15.0 | 0.05 | 300 |
Caption: In vitro COX-1 and COX-2 inhibitory activity and selectivity of hypothetical pyrazole-piperidine derivatives compared to celecoxib.
In Vivo Assessment: Carrageenan-Induced Paw Edema Model
A standard in vivo model to evaluate the anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rats. [9] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [9]
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: Animals are treated orally or intraperitoneally with the test compound or vehicle.
-
Carrageenan Injection: After a set time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Table 4: Hypothetical In Vivo Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| Derivative A | 10 | 55 |
| Derivative B | 10 | 30 |
| Celecoxib | 10 | 65 |
Caption: In vivo anti-inflammatory efficacy of hypothetical pyrazole-piperidine derivatives in the carrageenan-induced paw edema model.
Bridging the In Vitro-In Vivo Gap
In this hypothetical scenario, Derivative A, which demonstrated higher in vitro potency and selectivity for COX-2, also exhibited greater in vivo anti-inflammatory activity compared to Derivative B. This positive correlation is what researchers aim for in drug discovery. However, the correlation is not always linear. Factors such as oral bioavailability, metabolic stability, and plasma protein binding can significantly influence the in vivo efficacy of a compound, sometimes leading to discrepancies between in vitro and in vivo results. For instance, a highly potent in vitro inhibitor may show poor in vivo activity if it is rapidly metabolized or poorly absorbed.
Caption: The role of pyrazole-piperidine derivatives in the arachidonic acid cascade.
The Critical Role of Pharmacokinetics and ADME
A strong in vitro-in vivo correlation is highly dependent on the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). [10]
-
Absorption: For orally administered drugs, the compound must be absorbed from the gastrointestinal tract into the bloodstream. Poor absorption will lead to low systemic exposure and, consequently, poor in vivo efficacy, regardless of in vitro potency.
-
Distribution: Once in the bloodstream, the drug needs to distribute to the target tissue or organ to exert its effect. Factors like plasma protein binding and tissue permeability play a crucial role.
-
Metabolism: The compound may be metabolized by enzymes, primarily in the liver, into inactive or sometimes active metabolites. Rapid metabolism can lead to a short duration of action and reduced efficacy.
-
Excretion: The drug and its metabolites are eventually eliminated from the body, typically through the kidneys or in the feces.
Understanding the ADME properties of this compound derivatives is therefore essential for interpreting the in vivo data and for optimizing the chemical structure to achieve a desirable pharmacokinetic profile.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. A thorough understanding of the in vitro-in vivo correlation of activity is paramount for the successful translation of these compounds from the laboratory to the clinic. This guide has illustrated, through case studies in antipsychotic and anti-inflammatory research, the importance of integrating in vitro target engagement data with in vivo functional outcomes. By carefully selecting and executing appropriate in vitro assays and in vivo models, and by giving due consideration to pharmacokinetic principles, researchers can make more informed decisions in the drug discovery and development process.
References
- Ferreira, L. G., et al. (2021). Pyrazole and its bioactivities: A review. European Journal of Medicinal Chemistry, 224, 113725.
- Guan, Y., et al. (2019).
- Hassan, A. S., et al. (2020). Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103437.
- Kumar, V., & Sharma, P. (2018). Pyrazole containing compounds of biological interest: A review. Mini-Reviews in Medicinal Chemistry, 18(16), 1363-1383.
- Li, J., et al. (2020). Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127265.
-
Manna, F., et al. (2002). Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(24), 3629-3633. [Link]
- Mathew, A., et al. (2011). Design, synthesis and biological evaluation of pyrazole analogoues of natural piperine. Hygiea Journal for Drugs and Medicines, 3(2), 48-56.
- Pandya, A. B., et al. (2012). Synthesis of novel naphthalene COX inhibitors for anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 2(8), 226-232.
- Rana, A., & Kumar, S. (2019). The recent development of piperazine and piperidine derivatives as antipsychotic agents. Current Drug Targets, 20(13), 1352-1372.
- Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
- Sharma, V., et al. (2014).
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]
-
World Health Organization. (2022). Schizophrenia. [Link]
- Zhang, X., et al. (2017). Design, synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 127, 95-106.
-
Zhou, D., et al. (2004). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). European Journal of Pharmacology, 488(1-3), 13-21. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2012). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 17(1), 825-857. [Link]
-
Marnett, L. J. (2000). Cyclooxygenase mechanisms. Current Opinion in Chemical Biology, 4(5), 545-552. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Emamian, E. S., et al. (2004). The interplay of dopamine D2 and serotonin 5-HT2A receptors in the modulation of sensorimotor gating. Psychopharmacology, 174(1), 14-22.
- Tallarida, R. J. (2000).
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
-
Lin, L., et al. (2020). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Current drug metabolism, 21(10), 790–800. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids | Journal of Qassim University for Science [jnsm.qu.edu.sa]
- 9. impactfactor.org [impactfactor.org]
- 10. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic profiles. This guide offers an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrazole analogs. Drawing upon experimental data and established principles, we will explore the mechanistic rationale behind fluorination and provide detailed protocols for assessing these critical drug-like properties.
The Pyrazole Scaffold and the Challenge of Metabolism
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous successful therapeutics. However, like many heterocyclic compounds, pyrazoles are susceptible to metabolic transformation, primarily by cytochrome P450 (CYP) enzymes in the liver. This metabolism can lead to rapid clearance, reduced bioavailability, and the formation of potentially inactive or even toxic metabolites, hindering the development of promising drug candidates.
Why Fluorinate? The Mechanistic Underpinnings
The introduction of fluorine into a molecule, particularly at a metabolically vulnerable position, can significantly enhance its stability. This is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is substantially more resistant to enzymatic cleavage by CYPs compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom with fluorine, medicinal chemists can effectively "block" these metabolic "soft spots," slowing down oxidative metabolism. This strategic move often translates to a longer half-life, increased systemic exposure, and improved overall bioavailability of the drug.[2]
Beyond simple bond strength, fluorine's high electronegativity can also influence the electronic properties of the entire molecule. This can alter the molecule's interaction with the active site of metabolizing enzymes, sometimes reducing the affinity of the enzyme for the substrate and thus decreasing the rate of metabolism.[2]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} caption: "Fluorination as a Metabolic Shield"
Quantitative Comparison: A Case Study with Pyrazolo[1,5-a]pyrimidine Inhibitors
A clear demonstration of fluorine's impact on metabolic stability can be seen in the development of inhibitors for the enzyme casein kinase 2 (CSNK2). A study directly compared a non-fluorinated pyrazolo[1,5-a]pyrimidine inhibitor (Compound 1) with its strategically fluorinated counterpart (Compound 2). While the in vitro clearance rates in mouse and human liver microsomes and hepatocytes were found to be similar for both compounds, the in vivo data from a pharmacokinetic study in mice revealed a significant advantage for the fluorinated analog.[3]
| Compound | Description | In Vivo Half-life (t½) in mice (h) | In Vivo AUC in mice (h·nM) | Reference |
| Compound 1 | Non-fluorinated pyrazolo[1,5-a]pyrimidine | 1.2 | 7010 | [3] |
| Compound 2 | Fluorinated pyrazolo[1,5-a]pyrimidine | 2.5 | 10,100 | [3] |
The data clearly illustrates that the simple addition of a fluorine atom led to a more than two-fold increase in the in vivo half-life and a significant improvement in the total drug exposure (AUC). This case study underscores the profound impact that strategic fluorination can have on the pharmacokinetic profile of a pyrazole-based drug candidate.[3]
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of fluorinated and non-fluorinated pyrazole analogs, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a cornerstone of in vitro drug metabolism studies and primarily assesses Phase I metabolism mediated by enzymes like CYPs.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated pyrazole analogs)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds and positive controls. Prepare the microsomal incubation mixture containing buffer and the NADPH regenerating system.
-
Incubation: Add the test compounds to the microsomal mixture and incubate at 37°C with gentle shaking.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding a cold organic solvent to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will be used to calculate the half-life (t½) and intrinsic clearance (CLint).[5]
dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];
} caption: "Microsomal Stability Assay Workflow"
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a system containing a full complement of metabolic enzymes.
Materials:
-
Test compounds (fluorinated and non-fluorinated pyrazole analogs)
-
Cryopreserved or fresh hepatocytes (e.g., human, rat, mouse)
-
Hepatocyte incubation medium
-
Positive control compounds
-
Organic solvent for reaction termination
-
96-well plates
-
Incubator with CO2 supply set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes in the appropriate medium.
-
Incubation: Add the test compounds to the hepatocyte suspension and incubate at 37°C in a CO2 incubator.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots of the cell suspension.
-
Reaction Termination: Quench the metabolic activity by adding a cold organic solvent.
-
Sample Processing: Centrifuge the samples to separate the cell debris.
-
Analysis: Quantify the concentration of the parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.[5]
Conclusion
The strategic fluorination of pyrazole analogs is a well-established and powerful strategy for enhancing metabolic stability. By blocking sites of oxidative metabolism, medicinal chemists can significantly improve the pharmacokinetic profiles of drug candidates, leading to longer half-lives and increased systemic exposure. The in vitro assays detailed in this guide provide robust and reliable methods for quantifying these improvements, enabling data-driven decisions in the drug discovery and development process. For researchers working with pyrazole-based compounds, a thorough understanding and application of these principles and experimental techniques are crucial for advancing new therapeutic agents from the bench to the clinic.
References
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
- BenchChem. (2025). A Comparative Guide to the Selectivity and Efficacy of SC-560 and Celecoxib.
- Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(10), 1735-1745.
- ChemHelp ASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube.
- Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- BenchChem. (2025).
- Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14248-14282.
- Brehmer, D., et al. (2021). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 26(16), 4984.
- Wang, Y., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114468.
- Sloop, J., Holder, C., & Henary, M. (2015). Selective Incorporation of Fluorine in Pyrazoles. Synthesis, 47(16), 2365-2378.
- Smith, S. E., et al. (2001). Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M, COX-2 IC50 6.3 M; celecoxib: COX-1 IC50 15 M, COX-2 IC50 0.04 M. Proceedings of the National Academy of Sciences, 98(23), 13313-13318.
- U.S. Food and Drug Administration. (1999, December 14). Celebrex Clinical Pharmacology Biopharmaceutics Review.
- El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
- Mykhailiuk, P. K. (2020). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Russian Chemical Reviews, 89(11), 1237-1277.
- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
- Patrignani, P., & Patrono, C. (2015). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 54(7), 691-703.
- ChemHelp ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube.
- BenchChem. (2025). A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers.
- Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1034-1038.
- Ning, J., et al. (2020). Rationally Engineered CYP3A4 Fluorogenic Substrates for Functional Imaging Analysis and Drug-Drug Interaction Studies. Analytical Chemistry, 92(15), 10446-10454.
- Jamali, F., & Dalkin, E. (2003). Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor sc-560 in the rat. Journal of Pharmacy & Pharmaceutical Sciences, 6(2), 205-210.
- El-Damasy, D. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Amberg, W., et al. (2006). Fluorine Substitution Can Block CYP3A4 Metabolism-Dependent Inhibition: Identification of ( S ) -N -[1-(4-Fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an Orally Bioavailable KCNQ2 Opener Devoid of CYP3A4 Metabolism-Dependent Inhibition. Journal of Medicinal Chemistry, 49(14), 4143-4153.
- Tius, M. A., et al. (2018). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Bioorganic & Medicinal Chemistry, 26(5), 1065-1077.
- Sevrioukova, I. F. (2019). Interaction of Human Drug-Metabolizing CYP3A4 with Small Inhibitory Molecules. Biochemistry, 58(8), 1065-1076.
- Sevrioukova, I. F. (2019). Interaction of human drug-metabolizing CYP3A4 with small inhibitory molecules. Biochemistry, 58(8), 1065-1076.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine
As a Senior Application Scientist, I understand that meticulous and informed handling of chemical compounds is paramount to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards. The procedures outlined below are based on an understanding of the compound's constituent moieties—piperidine and pyrazole—and established best practices for chemical waste management.
Hazard Assessment: Understanding the "Why"
-
Piperidine Moiety: Piperidine is a cyclic secondary amine known for its flammability, corrosivity, and toxicity.[1][2][3] It is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2] Vapors can be heavier than air and may form explosive mixtures.[1][4]
-
Pyrazole Moiety: Pyrazole derivatives are a diverse class of heterocyclic compounds with a wide range of biological activities.[5][6][7] Some pyrazole-based compounds are noted for their potential environmental impact.[8]
-
Combined Hazards: A safety data sheet for a similar compound highlights that it is toxic if swallowed or absorbed through the skin, causes severe burns, and is highly flammable.[9] It is also described as being extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[9] Another related compound is noted as being toxic to aquatic life with long-lasting effects.
Based on this analysis, this compound should be handled as a flammable, toxic, and corrosive substance .
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's presumed hazard profile, a stringent PPE protocol is mandatory for all handling and disposal procedures.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption, as the compound is likely toxic and corrosive.[1][9] |
| Eye Protection | Tightly fitting safety goggles and a face shield (minimum 8-inch).[3] | To protect against splashes and vapors that can cause severe eye burns.[1][9] |
| Lab Coat | Chemical-resistant lab coat. | To protect the body from splashes and contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If not possible, a NIOSH-approved respirator is necessary. | To prevent inhalation of harmful vapors that can be destructive to the respiratory tract.[9] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed above.
-
Contain the Spill: Use a non-flammable absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[2][10] Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, leak-proof container for hazardous waste.[2][10][11]
-
Decontaminate the Area: After removing the bulk of the spill, decontaminate the area with a suitable solvent, collecting the rinsate as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous chemical waste.[12]
Waste Collection and Disposal Workflow
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Caption: Workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol:
-
Waste Identification: Identify all waste streams containing this compound. This includes the pure compound, solutions, and any contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[13] The container must be compatible with the chemical to prevent degradation.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible mixtures can lead to dangerous reactions.
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][14] This area should be at or near the point of generation and away from ignition sources.
-
Professional Disposal: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This ensures the complete destruction of the compound. Arrange for pickup and disposal through a licensed professional waste disposal service.[9] Adhere to all federal, state, and local environmental regulations.[9]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or another appropriate solvent) at least three times.[8]
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous liquid waste.[8]
-
Deface Label: Completely remove or deface the original label on the container to avoid confusion.[15]
-
Final Disposal: Once decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste.[15]
By adhering to these rigorous procedures, you ensure a safe laboratory environment and the responsible management of chemical waste, upholding the principles of scientific integrity and environmental protection.
References
- Safety Data Sheet for a related compound. (n.d.).
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
- PENTA. (2024, May 7). Piperidine - Safety Data Sheet.
- Safety Data Sheet for 4-Methylpiperidine. (2015, February 2).
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
American Elements. (n.d.). 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. Retrieved from [Link]
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
-
ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
PubChem. (n.d.). 4-((3,5-diethyl-1H-pyrazol-1-yl)methyl)piperidine. Retrieved from [Link]
- Safety Data Sheet for Piperidine. (2023, March 16).
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
-
Jetir.Org. (2024, June). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.).
- 4-iodo-5-methyl-1h-pyrazol-3-yl)pyridine Suppliers & Manufacturers. (n.d.).
- Moldb. (n.d.). 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)piperidin-4-amine.
Sources
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. orientjchem.org [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 15. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
